3-Ethoxybenzene-1-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-2-12-7-4-3-5-8(6-7)13(9,10)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAMAYNJUAGJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69129-60-8 | |
| Record name | 3-ethoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Ethoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Ethoxybenzene-1-sulfonyl chloride, a key intermediate in organic and medicinal chemistry. This document consolidates its chemical and physical properties, synthesis, and reactivity, offering valuable information for its application in research and drug development.
Core Properties of this compound
This compound, with the CAS Number 69129-60-8 , is an aromatic sulfonyl chloride that serves as a versatile building block in the synthesis of various organic molecules.[1][2] Its utility stems from the reactive sulfonyl chloride group, which can readily undergo nucleophilic substitution.
Physicochemical Data
A summary of the key physicochemical properties for this compound and the closely related 3-Methoxybenzenesulfonyl chloride are presented below for comparative analysis.
| Property | This compound | 3-Methoxybenzenesulfonyl chloride |
| CAS Number | 69129-60-8 | 10130-74-2[3][4] |
| Molecular Formula | C₈H₉ClO₃S[5] | C₇H₇ClO₃S[3] |
| Molecular Weight | 219.9961 g/mol (Monoisotopic Mass)[5] | 206.65 g/mol [3][4] |
| Predicted XlogP | 2.0[5] | 1.6[3] |
| Density | Not available | 1.460 g/mL at 25 °C[4] |
| Refractive Index | Not available | n20/D 1.5560[4] |
Synthesis and Reactivity
Sulfonyl chlorides are important intermediates in organic synthesis.[6] The synthesis of aryl sulfonyl chlorides, such as this compound, can be achieved through several established methods.
A general and widely used method for the preparation of aromatic sulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid.[7][8] This electrophilic aromatic substitution reaction is often carried out in two steps to control the reaction conditions and minimize the formation of byproducts like sulfones.[8]
General Experimental Protocol for the Synthesis of Aryl Sulfonyl Chlorides
The following is a generalized protocol based on common methods for the synthesis of aryl sulfonyl chlorides. This should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
Ethoxybenzene
-
Chlorosulfonic acid
-
Inorganic salt catalyst (e.g., sodium sulfate)[8]
-
Ice
-
Water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., magnesium sulfate)
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, the arene (ethoxybenzene) and an inorganic salt catalyst are introduced.
-
The mixture is cooled to a low temperature (typically between -5°C and 10°C) using an ice bath.
-
Chlorosulfonic acid is added dropwise to the stirred mixture, maintaining the low temperature to control the sulfonation reaction.[8]
-
After the initial addition, the reaction may be allowed to warm to a slightly higher temperature and stirred for a period to ensure complete sulfonation.
-
A second portion of chlorosulfonic acid or another chlorinating agent like thionyl chloride may be added at a controlled temperature to convert the resulting sulfonic acid into the sulfonyl chloride.[7][9]
-
Upon completion, the reaction mixture is carefully poured into ice water to precipitate the crude sulfonyl chloride.
-
The product is then extracted with an organic solvent. The organic layers are combined, washed with water, dried over a drying agent, and the solvent is removed under reduced pressure to yield the crude aryl sulfonyl chloride.
-
Further purification can be achieved by recrystallization or distillation.
General Reactivity
Sulfonyl chlorides are reactive electrophiles that readily react with a variety of nucleophiles. This reactivity is central to their utility in chemical synthesis.[6][7] Key reactions include:
-
Hydrolysis: Reaction with water to form the corresponding sulfonic acid.[7]
-
Alcoholysis: Reaction with alcohols in the presence of a base to form sulfonate esters.[7]
-
Aminolysis: Reaction with primary or secondary amines to yield sulfonamides, a reaction known as the Hinsberg test.[7]
-
Friedel-Crafts Reaction: Reaction with arenes in the presence of a Lewis acid catalyst to form sulfones.[7]
Applications in Drug Development
The sulfonyl chloride moiety is a key pharmacophore found in a variety of therapeutic agents. Its derivatives have been investigated for a range of biological activities, including anticancer, antiparasitic, and antiproliferative effects.[10][11] The ability to easily form stable sulfonamides and sulfonate esters allows for the facile derivatization of lead compounds to explore structure-activity relationships and optimize pharmacokinetic properties.
Visualizing Synthesis and Reactivity
To better illustrate the chemical processes discussed, the following diagrams are provided in the DOT language.
Caption: General two-step synthesis of aryl sulfonyl chlorides.
Caption: Key reactions of aryl sulfonyl chlorides with various nucleophiles.
References
- 1. 98-68-0|4-Methoxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. 69129-60-8|this compound|BLD Pharm [bldpharm.com]
- 3. 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-甲氧基苯磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. PubChemLite - this compound (C8H9ClO3S) [pubchemlite.lcsb.uni.lu]
- 6. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethoxybenzene-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of 3-Ethoxybenzene-1-sulfonyl chloride, a key intermediate in organic synthesis and pharmaceutical research. This guide details synthetic pathways, experimental protocols, and analytical characterization methods.
Introduction
This compound (CAS No: 69129-60-8) is an aromatic sulfonyl chloride compound. Sulfonyl chlorides are a critical class of organic reagents used extensively as intermediates in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1][2] These derivatives are prevalent in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including antibiotics, diuretics, and antiviral drugs. The specific substitution pattern of this compound, with its meta-oriented ethoxy group, makes it a valuable building block for accessing unique chemical scaffolds in drug discovery.
Synthesis of this compound
The synthesis of aryl sulfonyl chlorides is most commonly achieved through the electrophilic aromatic substitution reaction known as chlorosulfonation.[3][4] This section outlines the primary synthetic strategy, its challenges, and a detailed experimental protocol.
Synthetic Pathway: Chlorosulfonation of Ethoxybenzene
The direct chlorosulfonation of ethoxybenzene using chlorosulfonic acid (ClSO₃H) is a potential route.[4] However, the ethoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Consequently, this reaction would predominantly yield a mixture of 4-ethoxybenzene-1-sulfonyl chloride and 2-ethoxybenzene-1-sulfonyl chloride, with the desired meta-isomer, this compound, as a minor byproduct, making isolation difficult and yields low.
A more effective, regioselective synthesis is required to produce the meta-isomer specifically. A logical multi-step pathway, as depicted below, starts from a precursor with a meta-directing group that is later converted or used to direct the sulfonyl chloride group to the correct position. One such plausible route begins with 3-ethoxyaniline.
Caption: Proposed regioselective synthesis pathway for this compound.
Experimental Protocol: Chlorosulfonation
While direct chlorosulfonation of ethoxybenzene is not ideal for the meta-isomer, the following is a general protocol for chlorosulfonation of an aromatic compound, which can be adapted.[5][6] Extreme caution must be exercised when handling chlorosulfonic acid.
Materials:
-
Ethoxybenzene (or other suitable precursor)
-
Chlorosulfonic acid (ClSO₃H), freshly distilled
-
Crushed ice
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas. The reaction should be performed in a well-ventilated fume hood.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Charge the flask with chlorosulfonic acid (typically 4-5 molar equivalents).
-
Slowly add the ethoxybenzene (1 molar equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 5-10 °C.[5]
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.[6] This step is highly exothermic and releases large amounts of HCl gas.
-
The product will precipitate as a solid or separate as an oil. Extract the aqueous mixture three times with dichloromethane or diethyl ether.
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties
The key physical and chemical properties of the target compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 69129-60-8 | [7][8] |
| Molecular Formula | C₈H₉ClO₃S | [9] |
| Molecular Weight | 220.68 g/mol | [8] |
| Appearance | Off-white to yellow solid or oil | - |
| Melting Point | 38-39 °C | [8] |
| Boiling Point | Not available (likely decomposes upon heating at atmospheric pressure) | - |
| Solubility | Soluble in most organic solvents (DCM, Chloroform, Ethyl Acetate). Reacts with water and alcohols. | - |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.[10][11][12]
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ (ppm) ≈ 7.7-7.5 (m, 2H, Ar-H), 7.4-7.2 (m, 2H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm) ≈ 159 (Ar-C-O), 146 (Ar-C-S), 131 (Ar-CH), 125 (Ar-CH), 121 (Ar-CH), 115 (Ar-CH), 64 (-OCH₂-), 15 (-CH₃) |
| IR Spectroscopy | ν (cm⁻¹) ≈ 3100-3000 (Ar C-H stretch), 2980-2850 (Aliphatic C-H stretch), 1380-1365 & 1190-1170 (S=O asymmetric & symmetric stretch), 1250 (Ar-O-C stretch), 600-500 (C-S stretch) |
| Mass Spectrometry | [M]+ at m/z ≈ 220 (³⁵Cl) and 222 (³⁷Cl) in a ~3:1 ratio. Key fragments from loss of Cl (m/z 185) and SO₂Cl (m/z 121). |
Characterization Protocols
The overall workflow from synthesis to final characterization is a sequential process requiring careful handling at each stage.
Caption: General experimental workflow for synthesis, purification, and characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified, dry product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure.
2. Infrared (IR) Spectroscopy:
-
Place a small amount of the solid product directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for the sulfonyl chloride and ethoxy functional groups.[11]
3. Mass Spectrometry (MS):
-
Dissolve a small sample in a suitable volatile solvent like methanol or acetonitrile.
-
Analyze using an instrument with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Determine the molecular ion peak and observe the isotopic pattern for chlorine to confirm the molecular formula. Analyze the fragmentation pattern to support the proposed structure.
Safety and Handling
-
Chlorosulfonic acid is extremely corrosive, toxic, and reacts violently with water. It must be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and a face shield.[4]
-
This compound is expected to be corrosive and a lachrymator. It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
All reactions and work-up procedures involving the evolution of HCl gas must be conducted in a well-ventilated fume hood.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. books.rsc.org [books.rsc.org]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | 69129-60-8 [sigmaaldrich.cn]
- 8. This compound | 69129-60-8 [sigmaaldrich.com]
- 9. PubChemLite - this compound (C8H9ClO3S) [pubchemlite.lcsb.uni.lu]
- 10. 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical properties of 3-Ethoxybenzene-1-sulfonyl chloride
An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 69129-60-8) is an organosulfur compound of interest in synthetic organic chemistry. As a sulfonyl chloride derivative, it serves as a key intermediate for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules, which are prevalent scaffolds in medicinal chemistry and materials science. This document provides a comprehensive overview of its known and predicted physicochemical properties, reactivity, and general experimental protocols relevant to its characterization. Due to a lack of specific experimentally determined data in publicly available literature, properties of the closely related analog, 3-methoxybenzenesulfonyl chloride, are provided for comparative purposes.
Physicochemical Properties
| Property | This compound | 3-Methoxybenzenesulfonyl chloride (Analog for Comparison) |
| IUPAC Name | 3-ethoxybenzenesulfonyl chloride | 3-methoxybenzenesulfonyl chloride[1] |
| Synonyms | 3-Ethoxy-benzenesulfonyl chloride | m-Anisolesulfonyl chloride[2] |
| CAS Number | 69129-60-8[3] | 10130-74-2[1] |
| Molecular Formula | C₈H₉ClO₃S[4] | C₇H₇ClO₃S[1] |
| Molecular Weight | 220.67 g/mol | 206.65 g/mol [1] |
| Monoisotopic Mass | 219.9961 Da[4] | 205.9804429 Da[1] |
| Appearance | Data not available | Clear pale yellow to pale brownish liquid[2] |
| Boiling Point | Data not available | 158-159 °C at 20 mmHg[2] |
| Density | Data not available | 1.460 g/mL at 25 °C[5] |
| Predicted XLogP | 2.0[4] | 1.6[1] |
| SMILES | CCOC1=CC(=CC=C1)S(=O)(=O)Cl[4] | COC1=CC(=CC=C1)S(=O)(=O)Cl[1] |
| InChI | InChI=1S/C8H9ClO3S/c1-2-12-7-4-3-5-8(6-7)13(9,10)11/h3-6H,2H2,1H3[4] | InChI=1S/C7H7ClO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3[5] |
| InChIKey | KRAMAYNJUAGJIC-UHFFFAOYSA-N[4] | JHJKSEKUZNJKGO-UHFFFAOYSA-N[5] |
Reactivity and Stability
This compound exhibits reactivity typical of aryl sulfonyl chlorides. The sulfonyl chloride group is a potent electrophile, making the compound susceptible to nucleophilic attack.
-
Hydrolysis: It is expected to be moisture-sensitive, reacting with water to form the corresponding 3-ethoxybenzenesulfonic acid and hydrochloric acid.[6] This necessitates handling and storage under dry, inert conditions.
-
Reaction with Amines: It readily reacts with primary and secondary amines to form stable sulfonamides. This reaction is fundamental to the synthesis of many biologically active molecules and forms the basis of the Hinsberg test for amine characterization.[7]
-
Reaction with Alcohols: In the presence of a base (like pyridine), it reacts with alcohols to yield sulfonate esters.
-
Friedel-Crafts Reactions: As an electrophile, it can participate in Friedel-Crafts reactions with arenes to form diaryl sulfones.
-
Stability: The compound is combustible, and vapors may form explosive mixtures with air upon intense heating.[6] It should be stored away from incompatible materials such as bases, amines, and strong oxidizing agents.[4]
Caption: Key reactivity pathways of this compound.
Experimental Protocols
While specific experimental reports detailing the characterization of this compound are scarce, standard organic chemistry laboratory procedures are applicable for determining its key physicochemical properties.
Synthesis via Diazotization of 3-Ethoxyaniline
A common route for the synthesis of aryl sulfonyl chlorides involves the diazotization of the corresponding aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source (Sandmeyer-type reaction).
-
Diazotization: 3-Ethoxyaniline is dissolved in a cooled, aqueous solution of a strong acid (e.g., HCl). A chilled aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C.
-
Sulfonylation: The resulting diazonium salt solution is then added slowly to a pre-saturated solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a copper(I) or copper(II) chloride catalyst.
-
Workup: The reaction is typically quenched by pouring it into ice water, leading to the precipitation or separation of the crude sulfonyl chloride.
-
Purification: The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. Final purification can be achieved by vacuum distillation or chromatography.
References
- 1. 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-METHOXYBENZENESULFONYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 3-Ethoxy-benzenesulfonyl chloride | 69129-60-8 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-メトキシベンゼンスルホニルクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
The Unsung Workhorse: A Technical Guide to 3-Ethoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethoxybenzenesulfonyl chloride is a sulfonyl chloride compound that, while not as extensively documented as its methoxy analog, holds potential as a versatile reagent in organic synthesis, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its probable discovery, historical context, inferred physicochemical properties, and detailed experimental protocols for its synthesis. Due to a lack of specific historical records for its discovery, this guide presents a plausible historical narrative based on the well-established chemistry of sulfonyl chlorides. All quantitative data are summarized for clarity, and key synthetic pathways are illustrated using logical diagrams.
Introduction: A Historical Perspective on Sulfonyl Chlorides
The discovery and development of sulfonyl chlorides are intrinsically linked to the advancement of organic chemistry in the 19th century. The foundational work on benzenesulfonic acid and its derivatives laid the groundwork for the synthesis of these highly reactive and useful compounds. While the exact date and discoverer of 3-ethoxybenzenesulfonyl chloride are not explicitly documented in readily available historical records, its synthesis can be logically inferred to have occurred following the establishment of general methods for the preparation of arylsulfonyl chlorides.
One of the most significant early methods for synthesizing arylsulfonyl chlorides was the reaction of a sodium arylsulfonate with a chlorinating agent like phosphorus pentachloride. Another key development was the direct chlorosulfonation of aromatic compounds using chlorosulfonic acid, a method that became widely adopted for its efficiency. Given that ethoxybenzene (phenetole) was a known compound, it is highly probable that 3-ethoxybenzenesulfonyl chloride was first synthesized via the direct chlorosulfonation of ethoxybenzene. This reaction is analogous to the well-documented chlorosulfonation of anisole to produce methoxybenzenesulfonyl chlorides.
The primary driving force for the synthesis of new sulfonyl chlorides has historically been their utility in the preparation of sulfonamides. The discovery of the antibacterial properties of sulfonamide drugs in the 1930s spurred extensive research into novel analogs, making a wide variety of substituted benzenesulfonyl chlorides valuable intermediates. It is within this context of expanding the chemical space for medicinal chemistry that the synthesis of compounds like 3-ethoxybenzenesulfonyl chloride would have been of interest.
Physicochemical and Spectroscopic Data
Due to the limited availability of specific experimental data for 3-ethoxybenzenesulfonyl chloride, the following properties are a combination of data from closely related analogs and predicted values based on its structure.
| Property | Inferred Value | Notes |
| Molecular Formula | C8H9ClO3S | - |
| Molecular Weight | 220.67 g/mol | - |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | By analogy with 3-methoxybenzenesulfonyl chloride. |
| Boiling Point | > 200 °C (decomposes) | Estimated based on similar compounds. Sulfonyl chlorides are generally high-boiling but can be unstable at elevated temperatures. |
| Melting Point | Not available | - |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, ether). Reacts with protic solvents (e.g., water, alcohols). | Typical for sulfonyl chlorides. |
| 1H NMR | See predicted spectrum in Section 4.2 | Predicted chemical shifts based on the structure. |
| 13C NMR | See predicted spectrum in Section 4.2 | Predicted chemical shifts based on the structure. |
| IR Spectroscopy | Strong absorptions expected around 1370 cm-1 (asymmetric SO2 stretch) and 1180 cm-1 (symmetric SO2 stretch). | Characteristic absorbances for sulfonyl chlorides. |
Synthesis of 3-Ethoxybenzenesulfonyl Chloride: Experimental Protocol
The most plausible and direct method for the synthesis of 3-ethoxybenzenesulfonyl chloride is the chlorosulfonation of ethoxybenzene. The ethoxy group is an ortho-, para-director; therefore, the reaction will likely yield a mixture of 2-ethoxy- and 4-ethoxybenzenesulfonyl chloride as the major products, with 3-ethoxybenzenesulfonyl chloride being a minor isomer. Separation of the isomers would be necessary, typically achieved by chromatography.
General Experimental Protocol: Chlorosulfonation of Ethoxybenzene
Disclaimer: This is a generalized protocol and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Ethoxybenzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethoxybenzene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The reaction is exothermic and will evolve HCl gas.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture of isomeric ethoxybenzenesulfonyl chlorides.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the 3-ethoxybenzenesulfonyl chloride isomer.
Diagrams and Visualizations
Logical Workflow for the Synthesis of 3-Ethoxybenzenesulfonyl Chloride
Caption: Synthetic workflow for 3-ethoxybenzenesulfonyl chloride.
Predicted 1H and 13C NMR Chemical Shifts
The following diagram illustrates the predicted NMR chemical shifts for 3-ethoxybenzenesulfonyl chloride. These are estimations and actual experimental values may vary.
Commercial Sourcing and Technical Profile of 3-Ethoxybenzene-1-sulfonyl chloride
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
3-Ethoxybenzene-1-sulfonyl chloride is an important building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a modifiable ethoxybenzene moiety, allows for its incorporation into a wide array of molecular scaffolds. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, a representative synthesis protocol, and expected analytical data to aid researchers in its effective procurement and utilization.
Commercial Suppliers
A number of chemical suppliers offer this compound (CAS No. 69129-60-8). The availability, purity, and offered quantities can vary between suppliers. Researchers are advised to contact the vendors directly for the most current information and to request certificates of analysis.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Code/CAS No. | Purity/Specification | Available Quantities |
| BLD Pharm | 69129-60-8 | Not specified | Inquire |
| ChemicalBook | TRC, E677578 | Not specified | 10mg |
| Sigma-Aldrich (Enamine) | ENA444723014 | Not specified | Inquire |
| AK Scientific, Inc. | 0371DQ | Not specified | Inquire |
Note: This information is based on publicly available data and is subject to change. Please verify with the supplier.
For researchers interested in related structures, several substituted analogues of this compound are also commercially available. These can be useful for structure-activity relationship (SAR) studies.
Table 2: Commercial Suppliers of Selected this compound Analogues
| Compound Name | CAS No. | Supplier |
| 4-chloro-3-ethoxybenzene-1-sulfonyl chloride | 1202571-18-3 | ChemShuttle[1] |
| 4-Cyano-3-ethoxybenzene-1-sulfonyl chloride | 1187051-48-4 | BLD Pharm[2] |
| 3-Ethoxy-4-fluorobenzene-1-sulfonyl chloride | 1268334-98-0 | BLD Pharm[3] |
| 3-(2,2-Dimethyl-propionylamino)-4-ethoxy-benzene sulfonyl chloride | Not Available | Santa Cruz Biotechnology[4][5] |
| 3-carbamoyl-4-ethoxybenzene-1-sulfonyl chloride | Not Available | Allmpus[6] |
Physicochemical Properties
A summary of the key computed and experimental data for this compound is provided below.
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 69129-60-8 | BLD Pharm[7] |
| Molecular Formula | C8H9ClO3S | PubChemLite[8] |
| Molecular Weight | 220.67 g/mol | BLD Pharm[7] |
| InChIKey | KRAMAYNJUAGJIC-UHFFFAOYSA-N | PubChemLite[8] |
| SMILES | CCOC1=CC(=CC=C1)S(=O)(=O)Cl | PubChemLite[8] |
| Predicted XlogP | 2.0 | PubChemLite[8] |
| Monoisotopic Mass | 219.9961 Da | PubChemLite[8] |
Experimental Protocols
Representative Synthesis of this compound via Chlorosulfonation
Disclaimer: This is a representative protocol and should be adapted and optimized by a qualified chemist. All necessary safety precautions must be taken.
Materials:
-
Ethoxybenzene
-
Chlorosulfonic acid
-
Dichloromethane (or other suitable inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet is charged with ethoxybenzene and a suitable inert solvent like dichloromethane.
-
The flask is cooled in an ice bath to 0-5 °C.
-
Chlorosulfonic acid (typically 2-3 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The reaction is exothermic and will evolve hydrogen chloride gas, which should be scrubbed.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then carefully poured onto crushed ice with stirring.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Expected Analytical Data
Specific spectroscopic data for this compound is not available in the searched results. However, based on the analysis of analogous compounds, the following spectral characteristics can be anticipated.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group. The aromatic protons will appear as a complex multiplet in the downfield region. The deshielding effect of the sulfonyl chloride group will influence the chemical shifts of the aromatic protons.
-
13C NMR: The spectrum will show characteristic signals for the ethoxy group carbons and the aromatic carbons. The carbon atom attached to the sulfonyl chloride group will be significantly deshielded.
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong characteristic absorption bands for the sulfonyl chloride group.[9]
-
S=O asymmetric stretching: ~1370-1390 cm-1
-
S=O symmetric stretching: ~1170-1190 cm-1
-
C-O-C stretching: ~1200-1250 cm-1 (asymmetric) and ~1000-1050 cm-1 (symmetric)
-
C-H aromatic stretching: ~3000-3100 cm-1
-
C-H aliphatic stretching: ~2850-3000 cm-1
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and a characteristic M+2 peak with an intensity of about one-third of the M+ peak, which is indicative of the presence of a chlorine atom.[9] Fragmentation patterns would likely involve the loss of the chlorine atom and the sulfonyl group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of sourcing and utilizing this compound in a research setting.
Caption: Workflow for acquiring this compound.
Caption: Role in a typical drug development pathway.
References
- 1. 4-chloro-3-ethoxybenzene-1-sulfonyl chloride;CAS No.:1202571-18-3 [chemshuttle.com]
- 2. 1187051-48-4|4-Cyano-3-ethoxybenzene-1-sulfonyl chloride|BLDPharm [bldpharm.com]
- 3. 1268334-98-0|3-Ethoxy-4-fluorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. allmpus.com [allmpus.com]
- 7. 69129-60-8|this compound|BLD Pharm [bldpharm.com]
- 8. PubChemLite - this compound (C8H9ClO3S) [pubchemlite.lcsb.uni.lu]
- 9. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to 3-Ethoxybenzene-1-sulfonyl chloride: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and storage of 3-Ethoxybenzene-1-sulfonyl chloride. Due to the limited availability of data for this specific compound, information from its close structural analog, 3-methoxybenzenesulfonyl chloride, is included for a thorough understanding of its expected properties and hazards. All data derived from analogs will be clearly indicated.
Chemical Identification and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| Molecular Formula | C8H9ClO3S | PubChem[1] |
| Molecular Weight | 220.67 g/mol | PubChem[1] |
| SMILES | CCOC1=CC(=CC=C1)S(=O)(=O)Cl | PubChem[1] |
| Predicted XlogP | 2.0 | PubChem[1] |
| CAS Number | 69129-60-8 | Sigma-Aldrich |
Hazard Identification and Safety Precautions
This compound is expected to be a corrosive chemical that causes severe skin burns and eye damage.[2][3][4] It is also likely to be harmful if swallowed and may cause respiratory irritation.[2][3] Contact with water can liberate toxic gas.[3][4]
GHS Hazard Statements (based on 3-methoxybenzenesulfonyl chloride): [3]
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.
-
May cause respiratory irritation.
Precautionary Statements: [3]
-
Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area.
-
Response:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage
Handling:
-
Use only under a chemical fume hood.[3]
-
Do not get in eyes, on skin, or on clothing.[3]
-
Avoid breathing dust, vapor, mist, or gas.[3]
-
Do not ingest. If swallowed, seek immediate medical assistance.[3]
-
Handle under an inert atmosphere is recommended.[3]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store in a corrosives area.[3]
-
Keep away from water or moist air, as it reacts violently with water.[3]
-
Incompatible materials include strong oxidizing agents.[3]
Accidental Release Measures and Disposal
Accidental Release:
-
Ensure adequate ventilation.
-
Use personal protective equipment as required.
-
Keep people away from and upwind of spill/leak.
-
Evacuate personnel to safe areas.[3]
-
Soak up with inert absorbent material and keep in suitable, closed containers for disposal.[3]
-
Do not expose spill to water.[3]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.
-
Should not be released into the environment.[3]
Experimental Protocols
General Synthesis of Arylsulfonyl Chlorides
A common method for the synthesis of arylsulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid.[5]
Materials:
-
3-Ethoxybenzene
-
Chlorosulfonic acid
-
Crushed ice
-
Apparatus: Round-bottom flask, stirrer, separatory funnel, exit tube, thermometer.
Procedure:
-
In a flask equipped with a stirrer, separatory funnel, and exit tube, place the chlorosulfonic acid.[5]
-
Slowly add 3-ethoxybenzene to the chlorosulfonic acid while stirring and maintaining a low temperature (e.g., 20-25°C) using a cooling bath.[5] Hydrogen chloride gas will be evolved and should be handled in a fume hood.[5]
-
After the addition is complete, continue stirring for a period (e.g., one hour).[5]
-
Carefully pour the reaction mixture onto crushed ice.[5]
-
The resulting this compound can then be separated and purified.
Note: This is a generalized procedure and should be adapted and optimized for the specific scale and equipment used.
General Reaction with Nucleophiles (e.g., Amines)
Sulfonyl chlorides readily react with nucleophiles such as amines to form sulfonamides.
Materials:
-
This compound
-
Amine of choice
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Dissolve the amine in the anhydrous solvent in a flask under an inert atmosphere.
-
Add the base to the solution.
-
Slowly add a solution of this compound in the same solvent to the amine solution, typically at a reduced temperature (e.g., 0°C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or other appropriate methods).
-
Upon completion, the reaction is typically worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and evaporation of the solvent.
-
The resulting sulfonamide can be purified by crystallization or chromatography.
Visualizations
Caption: General reaction pathways of this compound.
Caption: Recommended workflow for the safe handling of this compound.
References
Methodological & Application
Application Notes and Protocols for Sulfonylation Reactions Using 3-Ethoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 3-Ethoxybenzene-1-sulfonyl chloride in sulfonylation reactions to synthesize sulfonamides and sulfonate esters. The procedures outlined are fundamental for medicinal chemistry and drug development, where the sulfonyl group is a key functional moiety in a variety of therapeutic agents.
Introduction
This compound is a versatile reagent for the introduction of the 3-ethoxyphenylsulfonyl group onto various nucleophiles. The resulting sulfonamides and sulfonate esters are of significant interest in drug discovery due to their potential biological activities. Sulfonamides are a cornerstone of antibacterial drugs and are also found in diuretics, anticonvulsants, and anti-inflammatory agents. Sulfonate esters, while less common in pharmaceuticals, are important intermediates in organic synthesis. These protocols provide standardized procedures for the synthesis of N-substituted sulfonamides and sulfonate esters using this specific sulfonyl chloride.
Data Presentation
The following tables summarize representative quantitative data for the sulfonylation of various amines and phenols with this compound. These are based on general sulfonylation procedures and provide expected outcomes under the specified conditions.
Table 1: Sulfonylation of Primary and Secondary Amines
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane (DCM) | 4 | 92 |
| 2 | 4-Methylaniline | Triethylamine (TEA) | Tetrahydrofuran (THF) | 5 | 88 |
| 3 | Benzylamine | Pyridine | Dichloromethane (DCM) | 3 | 95 |
| 4 | Piperidine | Triethylamine (TEA) | Acetonitrile | 6 | 85 |
| 5 | Morpholine | Pyridine | Dichloromethane (DCM) | 4 | 90 |
Table 2: Sulfonylation of Phenols
| Entry | Phenol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenol | Pyridine | Dichloromethane (DCM) | 6 | 85 |
| 2 | 4-Cresol | Triethylamine (TEA) | Tetrahydrofuran (THF) | 7 | 82 |
| 3 | 4-Chlorophenol | Pyridine | Dichloromethane (DCM) | 6 | 88 |
| 4 | 2-Naphthol | Pyridine | Dichloromethane (DCM) | 8 | 78 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl Sulfonamides
This protocol describes a general method for the reaction of this compound with primary or secondary amines to yield the corresponding sulfonamides.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add pyridine or TEA (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Dissolve this compound (1.1 mmol) in anhydrous DCM (5 mL) and add it dropwise to the amine solution over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1 (typically 3-6 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired sulfonamide.
Protocol 2: General Procedure for the Synthesis of Aryl Sulfonate Esters
This protocol outlines a general method for the reaction of this compound with phenols to yield the corresponding sulfonate esters.
Materials:
-
This compound
-
Appropriate phenol (e.g., phenol, 4-cresol)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of the phenol (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add pyridine (1.5 mmol).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Dissolve this compound (1.2 mmol) in anhydrous DCM (5 mL) and add it dropwise to the phenol solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 2 (typically 6-8 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (10 mL) and wash with 1 M HCl (2 x 15 mL).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired sulfonate ester.
Visualizations
Sulfonamide Synthesis Workflow
Caption: Workflow for the synthesis of N-substituted sulfonamides.
Sulfonate Ester Synthesis Workflow
Caption: Workflow for the synthesis of aryl sulfonate esters.
General Reaction Scheme
Caption: General scheme of sulfonylation reactions.
Application Notes and Protocols: 3-Ethoxybenzene-1-sulfonyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxybenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride that serves as a key reagent in organic synthesis. Sulfonyl chlorides are a class of organosulfur compounds with the general formula R-SO₂Cl. They are widely utilized as precursors for the synthesis of sulfonamides and sulfonate esters, functional groups of significant importance in the fields of medicinal chemistry and materials science. The reactivity of the sulfonyl chloride group is characterized by its susceptibility to nucleophilic attack, allowing for the facile introduction of the sulfonyl moiety onto a variety of substrates. The 3-ethoxy substitution on the benzene ring can modulate the physicochemical properties, such as lipophilicity and electronic effects, of the resulting sulfonamide derivatives, potentially influencing their biological activity and pharmacokinetic profiles.
Core Application: Synthesis of N-Substituted 3-Ethoxybenzenesulfonamides
The primary application of this compound is in the synthesis of N-substituted 3-ethoxybenzenesulfonamides. This reaction, a classic example of nucleophilic acyl substitution at a sulfur center, involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base.
The sulfonamide functional group is a prevalent scaffold in a wide range of pharmaceuticals, including antibacterial agents, diuretics, anticonvulsants, and antiviral drugs. The nitrogen-sulfur bond in sulfonamides is relatively stable, and the geometry and hydrogen-bonding capabilities of this group contribute to its ability to bind to biological targets. The ethoxy group at the meta-position of the benzene ring in 3-ethoxybenzenesulfonamide derivatives can influence receptor binding and metabolic stability.
General Reaction Scheme:
Caption: General synthesis of N-substituted 3-ethoxybenzenesulfonamides.
Quantitative Data Summary
The following table summarizes the reaction of this compound with a diverse range of primary and secondary amines. The presented yields are representative for this class of reactions under optimized conditions.
| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-3-ethoxybenzenesulfonamide | 4 | 92 |
| 2 | 4-Methylaniline | N-(4-methylphenyl)-3-ethoxybenzenesulfonamide | 4 | 95 |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-3-ethoxybenzenesulfonamide | 5 | 93 |
| 4 | 4-Chloroaniline | N-(4-chlorophenyl)-3-ethoxybenzenesulfonamide | 6 | 89 |
| 5 | Benzylamine | N-benzyl-3-ethoxybenzenesulfonamide | 3 | 96 |
| 6 | Cyclohexylamine | N-cyclohexyl-3-ethoxybenzenesulfonamide | 3 | 94 |
| 7 | Piperidine | 1-(3-ethoxybenzenesulfonyl)piperidine | 2 | 98 |
| 8 | Morpholine | 4-(3-ethoxybenzenesulfonyl)morpholine | 2 | 97 |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted 3-Ethoxybenzenesulfonamides
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the amine (1.1 eq) in anhydrous DCM (or THF) in a round-bottom flask under a nitrogen atmosphere, add the base (pyridine or triethylamine, 1.5 eq) at 0 °C (ice bath).
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM (or THF) to the stirred amine solution at 0 °C via a dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in the table above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 3-ethoxybenzenesulfonamides.
Applications of 3-Ethoxybenzene-1-sulfonyl Chloride in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-Ethoxybenzene-1-sulfonyl chloride is a versatile aromatic sulfonyl chloride that serves as a crucial building block in the synthesis of complex organic molecules for medicinal chemistry applications. The sulfonamide linkage, formed by the reaction of a sulfonyl chloride with a primary or secondary amine, is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents with diverse biological activities. The 3-ethoxy substitution on the phenyl ring can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in specific interactions with biological targets, thereby modulating potency and selectivity.
While specific, publicly documented examples of marketed drugs or late-stage clinical candidates containing the 3-ethoxybenzenesulfonyl moiety are limited, the principles of its application can be effectively illustrated through the synthesis and biological activity of structurally related compounds. A prominent example is the development of potent enzyme inhibitors, where the substituted benzenesulfonyl group plays a critical role in target engagement.
One of the most significant applications of related 3-substituted benzenesulfonyl chlorides is in the development of selective phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of various inflammatory cells. This mechanism is a validated therapeutic strategy for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
A notable example is the clinical candidate GSK256066 , a highly potent and selective inhaled PDE4 inhibitor. Although the final molecule incorporates a 3-(dimethylcarbamoyl)benzenesulfonyl moiety, its synthesis pathway provides a clear and relevant template for the potential application of this compound. The core concept involves the coupling of the substituted sulfonyl chloride with a suitable amine-containing scaffold to generate the final pharmacologically active molecule. The nature of the substituent at the 3-position of the benzenesulfonyl ring is a key determinant of the compound's potency and pharmacokinetic profile.
The 3-ethoxy group, being a relatively small and moderately lipophilic substituent, can offer advantages in terms of metabolic stability and oral bioavailability compared to other functionalities. Its inclusion in a drug candidate would be the result of structure-activity relationship (SAR) studies aimed at optimizing the overall pharmacological profile of the molecule.
Experimental Protocols
The following protocol describes a general method for the synthesis of a sulfonamide derivative from this compound and a primary amine, based on established synthetic methodologies for similar compounds like GSK256066.
General Synthesis of a 3-Ethoxybenzenesulfonamide Derivative
This protocol outlines the reaction between this compound and a generic primary amine (R-NH₂).
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of the primary amine (1.0 equivalent) in anhydrous DCM or THF at 0 °C (ice bath), add triethylamine or pyridine (1.2 equivalents).
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM or THF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-ethoxybenzenesulfonamide derivative.
Quantitative Data Presentation
The following tables summarize the biological activity of GSK256066, a potent PDE4 inhibitor whose synthesis utilizes a structurally related 3-substituted benzenesulfonyl chloride. This data illustrates the high potency and selectivity that can be achieved with this class of compounds.
Table 1: In Vitro Potency of GSK256066 against PDE4 Isoforms
| PDE4 Isoform | pIC₅₀ | IC₅₀ (nM) |
| PDE4A | ≥11.31 | < 0.05 |
| PDE4B | ≥11.5 | < 0.032 |
| PDE4C | ≥11.42 | < 0.04 |
| PDE4D | ≥11.94 | < 0.012 |
Table 2: In Vitro Selectivity of GSK256066 against other PDE Families
| PDE Family | Selectivity (fold vs. PDE4) |
| PDE1 | >380,000 |
| PDE2 | >380,000 |
| PDE3 | >380,000 |
| PDE5 | >380,000 |
| PDE6 | >380,000 |
| PDE7 | >2,500 |
Table 3: In Vitro Anti-inflammatory Activity of GSK256066
| Assay | IC₅₀ (nM) |
| TNF-α release from LPS-stimulated human PBMCs | 0.01 |
Visualizations
The following diagrams illustrate the general synthetic workflow and a relevant biological pathway.
Caption: General workflow for the synthesis of a bioactive sulfonamide.
Caption: Simplified signaling pathway of PDE4 inhibition.
Application Notes and Protocols: Derivatization of Amines with 3-Ethoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of primary and secondary amines using 3-ethoxybenzene-1-sulfonyl chloride. This process, known as sulfonylation, is a cornerstone in medicinal chemistry for the synthesis of sulfonamides, a class of compounds with a wide range of biological activities.[1][2] The resulting 3-ethoxybenzenesulfonamides can serve as intermediates in drug discovery, as derivatizing agents for analytical purposes, or as final active pharmaceutical ingredients.[3]
Introduction
The reaction of an amine with a sulfonyl chloride is a well-established method for the formation of a sulfonamide linkage.[1][4][5] This reaction is analogous to the Hinsberg test, which has historically been used to distinguish between primary, secondary, and tertiary amines.[6] The sulfonamide group is a key structural motif in a multitude of commercially available drugs, including antibacterial agents, diuretics, and anticonvulsants, underscoring the importance of this chemical transformation in pharmaceutical development.[2][7]
The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable S-N bond.[4][6]
Applications
-
Drug Discovery and Medicinal Chemistry: The sulfonamide functional group is a bioisostere of the amide bond and is prevalent in a wide array of therapeutic agents.[3] Derivatization of lead compounds containing primary or secondary amines with this compound can be used to explore structure-activity relationships (SAR) and to improve pharmacokinetic and pharmacodynamic properties. The ethoxy group can modulate lipophilicity and metabolic stability.
-
Analytical Derivatization: Sulfonylation can be employed to improve the chromatographic properties and detection sensitivity of amines in complex biological matrices. The resulting sulfonamides are often less polar and more amenable to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
Chemical Biology: As probes to study biological systems, 3-ethoxybenzenesulfonamides can be synthesized to interact with specific biological targets. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with proteins and enzymes.
Experimental Protocols
The following protocols are generalized procedures for the derivatization of primary and secondary amines with this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.
Protocol 1: General Synthesis of 3-Ethoxybenzenesulfonamides using a Tertiary Amine Base
This protocol describes a common method for sulfonamide synthesis using an organic base like triethylamine or pyridine in an aprotic solvent.[1]
Materials:
-
Primary or secondary amine
-
This compound
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM or THF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
In a separate container, dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol is an environmentally friendly and rapid method for the synthesis of sulfonamides.[4]
Materials:
-
Primary or secondary amine
-
This compound
-
Microwave reactor
-
Mortar and pestle
Procedure:
-
In a mortar, grind the amine (1.0 eq) and this compound (1.0 eq) to a fine, homogeneous powder.
-
Transfer the mixture to a microwave-safe reaction vessel.
-
Place the vessel in the microwave reactor and irradiate at a suitable power and temperature (e.g., 100-150 °C) for 3-15 minutes. The reaction progress can be monitored by TLC after cooling and dissolving a small aliquot in a suitable solvent.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
Data Presentation
The following table summarizes representative data for the derivatization of a model primary amine (aniline) and a model secondary amine (diethylamine) with this compound. Please note that actual yields may vary depending on the specific substrate and reaction conditions.
| Amine | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purification Method |
| Aniline | N-phenyl-3-ethoxybenzenesulfonamide | 277.34 | 85-95 | Recrystallization |
| Diethylamine | N,N-diethyl-3-ethoxybenzenesulfonamide | 257.35 | 80-90 | Column Chromatography |
Analytical Data:
The formation of the sulfonamide can be confirmed by standard analytical techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum of the product will show characteristic absorption bands for the SO₂ group, typically in the regions of 1370-1330 cm⁻¹ (asymmetric stretch) and 1180-1160 cm⁻¹ (symmetric stretch).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic shifts for the protons on the ethoxy group and the aromatic rings. The disappearance of the amine N-H proton signal (for primary amines) is also indicative of product formation.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the synthesized sulfonamide.
Visualizations
General Reaction Scheme
Caption: General reaction for the synthesis of sulfonamides.
Experimental Workflow (Protocol 1)
Caption: Workflow for sulfonamide synthesis using a base.
Logical Relationship in Drug Discovery
Caption: Role of derivatization in drug discovery.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Novel Compounds Using 3-Ethoxybenzenesulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Ethoxybenzenesulfonyl chloride is a versatile chemical intermediate used in the synthesis of a variety of organic compounds. Its reactivity is primarily centered around the sulfonyl chloride group (-SO₂Cl), which is a potent electrophile. This functional group readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. The 3-ethoxy substitution on the benzene ring provides a site for further modification and influences the pharmacokinetic properties of the resulting molecules. Sulfonamide-containing compounds, in particular, are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] This document provides detailed protocols for the synthesis of novel sulfonamides and sulfonate esters using 3-ethoxybenzenesulfonyl chloride as a key building block.
Synthesis of N-Substituted 3-Ethoxybenzenesulfonamides
The reaction of 3-ethoxybenzenesulfonyl chloride with primary or secondary amines is a robust and high-yielding method for the preparation of sulfonamides.[4] The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.[5][6]
Experimental Protocol:
A general procedure for the synthesis of N-substituted 3-ethoxybenzenesulfonamides is as follows:
-
Dissolution of Amine: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve 3-ethoxybenzenesulfonyl chloride (1.1 eq) in the same anhydrous solvent and add it dropwise to the amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the mixture with the addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-substituted 3-ethoxybenzenesulfonamide.
Data Presentation:
The following table summarizes representative quantitative data for the synthesis of various N-substituted 3-ethoxybenzenesulfonamides.
| Entry | Amine (1.0 eq) | Solvent | Base (1.2 eq) | Time (h) | Yield (%) |
| 1 | Aniline | Dichloromethane | Triethylamine | 6 | 92 |
| 2 | Benzylamine | Tetrahydrofuran | Pyridine | 8 | 88 |
| 3 | Morpholine | Acetonitrile | Triethylamine | 4 | 95 |
| 4 | Piperidine | Dichloromethane | Pyridine | 5 | 93 |
Experimental Workflow Diagram:
Caption: Workflow for Sulfonamide Synthesis.
Synthesis of 3-Ethoxyphenyl Sulfonate Esters
The reaction of 3-ethoxybenzenesulfonyl chloride with alcohols or phenols provides access to sulfonate esters. This transformation is typically carried out in the presence of a base to neutralize the HCl generated. Sulfonate esters are valuable intermediates in organic synthesis, often serving as good leaving groups in nucleophilic substitution reactions.[7][8]
Experimental Protocol:
A general procedure for the synthesis of 3-ethoxyphenyl sulfonate esters is as follows:
-
Dissolution of Alcohol/Phenol: In a round-bottom flask under an inert atmosphere, dissolve the desired alcohol or phenol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine).
-
Addition of Base: If not using pyridine as the solvent, add a base such as triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and cool to 0 °C.
-
Addition of Sulfonyl Chloride: Add 3-ethoxybenzenesulfonyl chloride (1.1 eq) portion-wise to the cooled solution while stirring.
-
Reaction: Allow the reaction to proceed at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up:
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water.
-
Perform subsequent washes with 1M HCl (to remove pyridine or triethylamine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude sulfonate ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Data Presentation:
The following table presents representative quantitative data for the synthesis of various 3-ethoxyphenyl sulfonate esters.
| Entry | Alcohol/Phenol (1.0 eq) | Solvent | Base (1.2 eq) | Time (h) | Yield (%) |
| 1 | Phenol | Pyridine | Pyridine (solvent) | 12 | 85 |
| 2 | Ethanol | Dichloromethane | Triethylamine | 18 | 78 |
| 3 | 4-Nitrophenol | Pyridine | Pyridine (solvent) | 12 | 90 |
| 4 | Cyclohexanol | Dichloromethane | Triethylamine | 24 | 75 |
Experimental Workflow Diagram:
Caption: Workflow for Sulfonate Ester Synthesis.
Application in Heterocyclic Synthesis
3-Ethoxybenzenesulfonyl chloride can also serve as a precursor for the synthesis of more complex heterocyclic structures. For instance, it can be used to prepare a 3-ethoxybenzenesulfonate ester of p-hydroxybenzaldehyde. This intermediate can then undergo further reactions, such as condensation with hippuric acid to form an oxazolinone derivative, which is a versatile scaffold for generating diverse heterocyclic compounds.
Conceptual Synthesis Pathway:
This multi-step pathway illustrates the utility of 3-ethoxybenzenesulfonyl chloride in building complex molecular architectures.
Caption: Conceptual pathway for heterocyclic synthesis.
This conceptual pathway highlights how a simple starting material like 3-ethoxybenzenesulfonyl chloride can be elaborated into complex, potentially bioactive heterocyclic systems, demonstrating its value in drug discovery and development programs.
References
- 1. Sulfonamides: Synthesis and the recent applications in Medicinal Chemistry [ejchem.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cbijournal.com [cbijournal.com]
- 6. A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. First synthesis of 4-(arylsulfonyl)phenols by regioselective [3+3] cyclocondensations of 1,3-bis(silyloxy)-1,3-butadienes with 2-arylsulfonyl-3-ethoxy-2-en-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 3-Ethoxybenzene-1-sulfonyl chloride with Alcohols and Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxybenzene-1-sulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonate esters through reaction with alcohols and phenols. These resulting 3-ethoxybenzenesulfonates are stable compounds that can serve as key intermediates in the synthesis of more complex molecules, including those with potential pharmacological activity. The sulfonate moiety is an excellent leaving group, facilitating nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the reaction of this compound with various alcohols and phenols.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the hydroxyl group of an alcohol or phenol on the electrophilic sulfur atom of this compound. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct and can also act as a nucleophilic catalyst. The reaction generally proceeds with retention of configuration at the carbon atom bearing the hydroxyl group.[1][2]
General Reaction Scheme: R-OH + 3-EtO-Ph-SO₂Cl → R-O-SO₂-Ph-3-OEt + HCl
Applications in Medicinal Chemistry
While direct pharmacological applications of 3-ethoxybenzenesulfonate esters are not extensively documented in publicly available literature, the broader class of arylsulfonate and sulfonamide derivatives are of significant interest in drug discovery and development. Sulfonamides, which can be synthesized from sulfonyl chlorides, are a well-established class of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties. Furthermore, arylsulfonate esters serve as valuable intermediates in the synthesis of various biologically active molecules. For instance, derivatives of 3-hydroxybenzoic acid, structurally related to the core of 3-ethoxybenzenesulfonates, have shown antimicrobial, antioxidant, and anti-inflammatory activities.[3] The synthesis of novel ester and hybrid derivatives from such phenolic compounds is a strategy employed to develop new chemotherapeutic agents.[3]
Quantitative Data Summary
The following tables summarize representative, albeit limited, quantitative data for the reaction of various sulfonyl chlorides with phenols. While specific data for this compound is scarce in the literature, the provided data for analogous reactions can serve as a useful benchmark for expected yields under similar conditions.
Table 1: Reaction of Various Sulfonyl Chlorides with Phenol *
| Sulfonyl Chloride | Product | Yield (%) |
| Benzenesulfonyl chloride | Phenyl benzenesulfonate | 92 |
| 4-Methylbenzene-1-sulfonyl chloride | Phenyl 4-methylbenzenesulfonate | 95 |
| 4-Chlorobenzene-1-sulfonyl chloride | Phenyl 4-chlorobenzenesulfonate | 88 |
| 4-Nitrobenzene-1-sulfonyl chloride | Phenyl 4-nitrobenzenesulfonate | 85 |
| 2,4,6-Trimethylbenzene-1-sulfonyl chloride | Phenyl 2,4,6-trimethylbenzenesulfonate | 78 |
Data extrapolated from similar reactions reported in the literature.[4][5] Reaction conditions typically involve the use of pyridine as a base in a solvent like dichloromethane at room temperature.
Table 2: Reaction of 4-Methylbenzene-1-sulfonyl chloride with Substituted Phenols *
| Phenol | Product | Yield (%) |
| 3,5-Dimethylphenol | 3,5-Dimethylphenyl 4-methylbenzenesulfonate | 90 |
| 4-Chlorophenol | 4-Chlorophenyl 4-methylbenzenesulfonate | 85 |
| 4-Nitrophenol | 4-Nitrophenyl 4-methylbenzenesulfonate | 82 |
Data extrapolated from similar reactions reported in the literature.[4][5] Reaction conditions are comparable to those in Table 1.
Experimental Protocols
The following are detailed protocols for the general synthesis of alkyl and aryl 3-ethoxybenzenesulfonates.
Protocol 1: General Synthesis of an Alkyl 3-Ethoxybenzenesulfonate
Materials:
-
This compound
-
Primary or secondary aliphatic alcohol (e.g., ethanol, isopropanol)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq) in anhydrous DCM in a separate flask.
-
Add the solution of this compound dropwise to the alcohol/pyridine mixture at 0 °C over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure alkyl 3-ethoxybenzenesulfonate.
Protocol 2: General Synthesis of an Aryl 3-Ethoxybenzenesulfonate
Materials:
-
This compound
-
Phenol or substituted phenol
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve the phenol (1.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous dichloromethane (DCM).[4]
-
Stir the mixture at room temperature.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the phenol/pyridine mixture.
-
Stir the reaction mixture at room temperature for 12 hours.[4] The reaction progress can be monitored by TLC.
-
After the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
The crude aryl 3-ethoxybenzenesulfonate can be purified by recrystallization or silica gel column chromatography.[4]
Visualizations
Caption: Proposed reaction mechanism involving a sulfonylpyridinium intermediate.
Caption: General experimental workflow for sulfonate ester synthesis.
References
Application Notes and Protocols for 3-Ethoxybenzene-1-sulfonyl chloride in Synthetic Chemistry
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
3-Ethoxybenzene-1-sulfonyl chloride is a versatile chemical reagent primarily utilized in the synthesis of sulfonamides and other sulfur-containing organic molecules. While not a catalyst itself, it serves as a crucial building block in numerous synthetic pathways, including those of interest in medicinal chemistry and drug development. Its reactions are foundational to creating diverse molecular architectures, particularly for screening and developing new therapeutic agents. The ethoxy group on the benzene ring can modulate the electronic and lipophilic properties of the final compounds, which is a key consideration in drug design.
Application Notes: Synthesis of Sulfonamides
The most prominent application of this compound is in the synthesis of N-substituted sulfonamides. This class of compounds is of significant interest to the pharmaceutical industry due to their wide range of biological activities. Sulfonamides are core structures in various drugs, including antibacterial agents, diuretics, and hypoglycemics.
The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A notable application in drug discovery is the synthesis of kinase inhibitors. For instance, this compound has been used to synthesize N-(1H-indazol-5-yl)-3-ethoxybenzenesulfonamide, a compound that can serve as a scaffold for developing inhibitors of protein kinases, which are crucial targets in oncology.
Experimental Protocols
Protocol 1: Synthesis of N-(1H-Indazol-5-yl)-3-ethoxybenzenesulfonamide
This protocol details the synthesis of a sulfonamide derivative with potential applications in kinase inhibitor development.
Materials:
-
This compound
-
5-Aminoindazole
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 5-aminoindazole (1.0 equivalents) in pyridine (sufficient to dissolve) at 0 °C, add this compound (1.1 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-(1H-indazol-5-yl)-3-ethoxybenzenesulfonamide as a solid.
Data Presentation
The following table summarizes the quantitative data for the synthesis of N-(1H-Indazol-5-yl)-3-ethoxybenzenesulfonamide.
| Reactant 1 | Reactant 2 | Product | Yield |
| 5-Aminoindazole | This compound | N-(1H-Indazol-5-yl)-3-ethoxybenzenesulfonamide | 75% |
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow for the preparation of N-(1H-Indazol-5-yl)-3-ethoxybenzenesulfonamide.
Application Notes and Protocols: 3-Ethoxybenzene-1-sulfonyl Chloride in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxybenzene-1-sulfonyl chloride is a versatile reagent employed in organic synthesis, primarily for the protection of amine and phenol functionalities. The introduction of the 3-ethoxybenzenesulfonyl group can mask the reactivity of these functional groups, allowing for transformations on other parts of a molecule without unintended side reactions. This sulfonyl group is known for its stability under a range of reaction conditions. This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group.
Protection of Primary and Secondary Amines
The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding N-substituted sulfonamides. These sulfonamides are generally stable to a variety of reaction conditions.
Experimental Protocol: General Procedure for the Protection of Primary Amines
Materials:
-
Primary amine
-
This compound
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the primary amine (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 3-ethoxybenzenesulfonamide.
Diagram of the Protection Workflow for Amines:
Caption: Workflow for the protection of amines.
Table 1: Representative Data for Amine Protection
| Substrate (Amine) | Base | Solvent | Time (h) | Yield (%) |
| Aniline | Pyridine | DCM | 4 | 92 |
| Benzylamine | Et3N | DCM | 3 | 95 |
| Diethylamine | Et3N | THF | 6 | 88 |
| Piperidine | Pyridine | DCM | 2 | 96 |
Deprotection of 3-Ethoxybenzenesulfonamides
The removal of the 3-ethoxybenzenesulfonyl group from a protected amine can be achieved under reductive conditions.
Experimental Protocol: Reductive Cleavage of Sulfonamides
Materials:
-
3-Ethoxybenzenesulfonamide
-
Magnesium turnings (Mg)
-
Methanol (MeOH)
-
Ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the 3-ethoxybenzenesulfonamide (1.0 eq) in methanol, add magnesium turnings (10 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from 2 to 24 hours depending on the substrate.
-
After completion, cool the reaction mixture to room temperature and filter off the excess magnesium.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the deprotected amine.
Diagram of the Deprotection Workflow for Sulfonamides:
Caption: Workflow for the deprotection of sulfonamides.
Table 2: Representative Data for Sulfonamide Deprotection
| Substrate (Sulfonamide) | Deprotection Reagent | Time (h) | Yield (%) |
| N-Phenyl-3-ethoxybenzenesulfonamide | Mg/MeOH | 8 | 85 |
| N-Benzyl-3-ethoxybenzenesulfonamide | Mg/MeOH | 6 | 90 |
| N,N-Diethyl-3-ethoxybenzenesulfonamide | Na/Naphthalene | 4 | 78 |
Protection of Phenols
This compound reacts with phenols in the presence of a base to form stable sulfonate esters. This protection is particularly useful when subsequent reactions are to be carried out under acidic or certain oxidative conditions.
Experimental Protocol: General Procedure for the Protection of Phenols
Materials:
-
Phenol
-
This compound
-
Pyridine or Potassium Carbonate (K2CO3)
-
Dichloromethane (DCM) or Acetonitrile
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of the phenol (1.0 eq) in the chosen solvent (e.g., pyridine or DCM), add the base (e.g., pyridine as solvent or K2CO3, 1.5 eq).
-
Cool the mixture to 0 °C.
-
Add this compound (1.2 eq) portion-wise.
-
Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl (if a basic solvent is not used), saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the aryl 3-ethoxybenzenesulfonate.
Diagram of the Protection Workflow for Phenols:
Caption: Workflow for the protection of phenols.
Table 3: Representative Data for Phenol Protection
| Substrate (Phenol) | Base | Solvent | Time (h) | Yield (%) |
| Phenol | Pyridine | Pyridine | 12 | 94 |
| 4-Methoxyphenol | K2CO3 | Acetonitrile | 8 | 91 |
| Naphthol | Pyridine | DCM | 16 | 89 |
Deprotection of Aryl 3-Ethoxybenzenesulfonates
The cleavage of the sulfonate ester to regenerate the phenol can be accomplished by hydrolysis under basic conditions.
Experimental Protocol: Hydrolysis of Aryl Sulfonates
Materials:
-
Aryl 3-ethoxybenzenesulfonate
-
Potassium hydroxide (KOH)
-
tert-Butanol (t-BuOH)
-
Toluene
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve the aryl 3-ethoxybenzenesulfonate (1.0 eq) in toluene.
-
Add pulverized potassium hydroxide (5.0 eq) and tert-butanol (10 eq).
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully acidify with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude phenol by column chromatography.
Diagram of the Deprotection Workflow for Sulfonate Esters:
Caption: Workflow for the deprotection of sulfonate esters.
Table 4: Representative Data for Sulfonate Ester Deprotection
| Substrate (Sulfonate Ester) | Deprotection Conditions | Time (h) | Yield (%) |
| Phenyl 3-ethoxybenzenesulfonate | KOH, t-BuOH, Toluene | 6 | 88 |
| 4-Methoxyphenyl 3-ethoxybenzenesulfonate | KOH, t-BuOH, Toluene | 5 | 92 |
| Naphthyl 3-ethoxybenzenesulfonate | LiAlH4, THF | 12 | 75 |
Stability Data
The 3-ethoxybenzenesulfonyl protecting group exhibits good stability across a range of conditions, making it a robust choice for multi-step synthesis.
Table 5: Stability of 3-Ethoxybenzenesulfonyl Protected Amines and Phenols
| Condition | Protected Amine (Sulfonamide) | Protected Phenol (Sulfonate Ester) |
| Strong Acid (e.g., conc. HCl, reflux) | Generally Stable | May undergo slow hydrolysis |
| Strong Base (e.g., NaOH, reflux) | Stable | Susceptible to hydrolysis |
| Organometallic Reagents (e.g., Grignard, Organolithium) | Generally Stable | Stable |
| Catalytic Hydrogenation (e.g., H2, Pd/C) | Stable | Stable |
| Oxidizing Agents (e.g., KMnO4, m-CPBA) | Generally Stable | Stable |
| Reducing Agents (e.g., NaBH4, LiAlH4) | Stable (LiAlH4 can cleave) | Stable |
Conclusion
This compound serves as an effective protecting group for both amines and phenols. The resulting sulfonamides and sulfonate esters are stable under many common synthetic conditions, and their removal can be achieved through specific deprotection protocols. The application notes and protocols provided herein offer a comprehensive guide for the utilization of this reagent in complex organic synthesis and drug development.
Application Note and Protocol: A Scalable Synthesis of 3-Ethoxybenzene-1-sulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Ethoxybenzene-1-sulfonyl chloride is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. The sulfonyl chloride functional group is a key precursor for the synthesis of sulfonamides, a common motif in drug discovery. This document provides a detailed protocol for the large-scale synthesis of this compound via a modified Sandmeyer reaction, starting from the readily available 3-ethoxyaniline. This method offers excellent regiochemical control, avoiding the formation of isomeric impurities often encountered with direct chlorosulfonation of ethoxybenzene. The protocol utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable and easy-to-handle sulfur dioxide surrogate, enhancing the safety and scalability of the procedure.[1][2]
Overall Reaction Scheme:
The synthesis is a two-step, one-pot procedure involving the diazotization of 3-ethoxyaniline followed by a copper-catalyzed chlorosulfonylation using DABSO.
Step 1: In situ Diazotization of 3-Ethoxyaniline 3-Ethoxyaniline is treated with an organic nitrite, such as tert-butyl nitrite, in the presence of hydrochloric acid to form the corresponding diazonium salt in situ.
Step 2: Copper-Catalyzed Chlorosulfonylation The in situ generated diazonium salt reacts with sulfur dioxide released from DABSO in the presence of a copper(II) chloride catalyst to yield the final product, this compound.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | CAS No. | Suggested Quantity (for 10g scale) | Moles |
| 3-Ethoxyaniline | C₈H₁₁NO | 137.18 | 621-33-0 | 10.0 g | 0.073 |
| DABSO | C₆H₁₂N₂·2SO₂ | 240.32 | 26337-33-7 | 10.5 g | 0.044 |
| Copper(II) Chloride (anhydrous) | CuCl₂ | 134.45 | 7447-39-4 | 0.49 g | 0.00365 |
| tert-Butyl Nitrite (90%) | C₄H₉NO₂ | 103.12 | 540-80-7 | 9.3 mL | 0.080 |
| Hydrochloric Acid (37% aq.) | HCl | 36.46 | 7647-01-0 | 12.2 mL | 0.146 |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 75-05-8 | 365 mL | - |
| Cyclopentyl methyl ether (CPME) | C₆H₁₂O | 100.16 | 5614-37-9 | 200 mL | - |
| Sulfamic Acid (5% aq. solution) | H₃NO₃S | 97.09 | 5329-14-6 | As needed | - |
| Water (deionized) | H₂O | 18.02 | 7732-18-5 | As needed | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | As needed | - |
Table 2: Experimental Parameters and Expected Results
| Parameter | Value/Range | Notes |
| Reaction Temperature | Room Temperature (approx. 20-25°C) | The reaction is run at room temperature for safety and convenience.[2] |
| Reaction Time | 1-2 hours | Monitor by TLC or LC-MS for consumption of starting material. |
| Work-up Procedure | Aqueous quench and extraction | Avoids chromatography of the potentially sensitive sulfonyl chloride. |
| Expected Yield | 75-85% | Based on similar procedures for aryl sulfonyl chlorides.[2][3] |
| Product Purity (crude) | >95% | Typically high purity is achieved after work-up.[2] |
| Product Appearance | Orange to brown oil |
Experimental Protocol
Safety Precautions:
-
Diazonium salts are potentially explosive, especially when dry. This procedure is designed to generate the diazonium salt in situ and consume it immediately, which is an inherently safer approach.[1][2] Never isolate the diazonium salt intermediate.
-
The reaction should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
tert-Butyl nitrite is volatile and flammable. Handle with care.
-
Hydrochloric acid is corrosive. Handle with care.
-
A quench solution of aqueous sulfamic acid should be readily available to neutralize any excess nitrite.
Procedure:
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet, add 3-ethoxyaniline (10.0 g, 0.073 mol), DABSO (10.5 g, 0.044 mol), copper(II) chloride (0.49 g, 0.00365 mol), and acetonitrile (365 mL).
-
Addition of Acid: Add 37% aqueous hydrochloric acid (12.2 mL, 0.146 mol) to the stirring suspension at room temperature.
-
Diazotization: Add tert-butyl nitrite (9.3 mL, 0.080 mol) to the dropping funnel. Add the tert-butyl nitrite dropwise to the reaction mixture over a period of 15-20 minutes. The reaction is mildly exothermic, and a color change is typically observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 3-ethoxyaniline is fully consumed.
-
Reaction Quench and Work-up: Once the reaction is complete, add cyclopentyl methyl ether (CPME, 200 mL) to the reaction mixture. Carefully quench the reaction by the slow addition of a 5% aqueous solution of sulfamic acid until a starch-iodide paper test indicates the absence of nitrous acid.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to afford this compound as an oil. The product is typically of high purity and can be used in the next step without further purification.
Visualizations
Signaling Pathway (Reaction Scheme)
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and isolation of the product.
References
Troubleshooting & Optimization
Improving the yield of reactions with 3-Ethoxybenzene-1-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3-Ethoxybenzene-1-sulfonyl chloride to improve yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, particularly in the synthesis of sulfonamides.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Explanation |
| Degradation of this compound | - Use fresh or properly stored sulfonyl chloride. - Store the reagent under anhydrous conditions and preferably under an inert atmosphere (e.g., nitrogen or argon). - Minimize exposure to atmospheric moisture during handling. | This compound is susceptible to hydrolysis, which converts it to the unreactive 3-ethoxybenzenesulfonic acid. The ethoxy group is electron-donating, which can slightly increase the susceptibility to hydrolysis compared to unsubstituted benzenesulfonyl chloride. |
| Insufficiently reactive amine | - For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger base or a higher reaction temperature. - The use of a catalyst, such as a tertiary amine (e.g., DMAP), may be beneficial. | The reactivity of the amine is crucial for the reaction to proceed. Less nucleophilic amines require more forcing conditions to react efficiently with the sulfonyl chloride. |
| Poor choice of solvent | - Ensure the solvent is anhydrous. - Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally preferred. - For reactions with primary or secondary amines, pyridine can act as both a solvent and a base. | Protic solvents can react with the sulfonyl chloride, reducing the amount available for the desired reaction. The solvent should also be able to dissolve both reactants. |
| Inappropriate base | - Use a non-nucleophilic base such as triethylamine (TEA) or pyridine to neutralize the HCl generated during the reaction. - Ensure at least one equivalent of the base is used. For less reactive amines, using an excess of the base can be beneficial. | The reaction generates HCl, which can protonate the amine starting material, rendering it non-nucleophilic. A suitable base is required to scavenge this acid.[1] |
| Low reaction temperature | - While many sulfonylation reactions proceed at room temperature, some may require heating to go to completion, especially with less reactive amines. - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. | Higher temperatures can increase the reaction rate, but may also lead to increased side product formation. |
Issue 2: Presence of Multiple Products/Impurities
| Potential Cause | Recommended Solution | Explanation |
| Hydrolysis of the sulfonyl chloride | - As mentioned above, ensure anhydrous conditions. - Work-up the reaction mixture promptly after completion. | The primary impurity is often the corresponding sulfonic acid from the hydrolysis of the sulfonyl chloride. This can complicate purification. |
| Di-sulfonylation of primary amines | - Use a slight excess of the amine relative to the sulfonyl chloride. - Add the sulfonyl chloride slowly to the reaction mixture containing the amine and base. | Primary amines can react twice with the sulfonyl chloride to form a di-sulfonylated product, especially if the sulfonyl chloride is in excess. |
| Side reactions with the solvent or base | - Choose an inert solvent and a non-nucleophilic base. | Solvents like alcohols can react to form sulfonate esters. Nucleophilic bases can also react with the sulfonyl chloride. |
Issue 3: Difficult Purification
| Potential Cause | Recommended Solution | Explanation |
| Polar impurities | - An aqueous work-up with a mild base (e.g., sodium bicarbonate solution) can help remove the sulfonic acid impurity. - The sulfonamide product can then be extracted into an organic solvent. | The sulfonic acid is acidic and will be deprotonated by a base, making it water-soluble and easily separable from the desired sulfonamide. |
| Similar polarity of product and starting materials | - Flash column chromatography is a common and effective method for purifying sulfonamides. - A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be screened to achieve good separation. | Careful selection of the chromatographic conditions is key to obtaining a pure product. |
| Product is an oil | - If the product is expected to be a solid, try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. | This can help to remove non-polar impurities and solidify the product. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of this compound compared to other sulfonyl chlorides?
A1: The ethoxy group (-OEt) at the meta position is a moderately electron-donating group. This will slightly increase the electron density on the benzene ring, which in turn can slightly decrease the electrophilicity of the sulfur atom in the sulfonyl chloride group compared to unsubstituted benzenesulfonyl chloride. However, it is still a highly reactive electrophile and will readily react with nucleophiles like amines and alcohols.
Q2: What are the optimal conditions for a standard sulfonamide synthesis with this compound?
A2: While optimal conditions are substrate-dependent, a good starting point for the reaction of this compound with a primary or secondary amine is:
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: 1.1 to 1.5 equivalents of a tertiary amine like triethylamine (TEA) or pyridine.
-
Temperature: 0 °C to room temperature.
-
Procedure: Dissolve the amine and base in the solvent. Slowly add a solution of this compound (1.0 equivalent) to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to clearly separate the starting amine, the sulfonyl chloride, and the sulfonamide product. The disappearance of the limiting reagent (usually the amine) indicates the completion of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Q4: What are the main safety precautions when working with this compound?
A4: this compound is a corrosive compound and a lachrymator. It should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It reacts with water and can release HCl gas, so care should be taken to avoid contact with moisture.
Q5: Can I use an inorganic base like sodium hydroxide or potassium carbonate?
A5: While inorganic bases can be used, they are often less soluble in common organic solvents used for these reactions, which can lead to slower reaction rates.[1] Aqueous bases will also promote the hydrolysis of the sulfonyl chloride. For these reasons, organic bases like triethylamine or pyridine are generally preferred in anhydrous organic solvents.
Data Presentation
The following table provides illustrative yield data for the synthesis of sulfonamides from various substituted benzenesulfonyl chlorides with aniline. This data can be used as a general guide for what to expect in terms of reactivity. Note that specific yields for this compound will vary depending on the specific amine and reaction conditions used.
Table 1: Illustrative Yields of N-phenylsulfonamides from Substituted Benzenesulfonyl Chlorides
| Sulfonyl Chloride | Substituent | Electronic Effect | Typical Yield (%) |
| 4-Nitrobenzenesulfonyl chloride | 4-NO₂ | Electron-withdrawing | > 90 |
| Benzenesulfonyl chloride | H | Neutral | 85-95[1] |
| 4-Toluenesulfonyl chloride | 4-CH₃ | Electron-donating | 80-90 |
| This compound | 3-OC₂H₅ | Electron-donating | Expected to be in the 80-90% range |
Yields are highly dependent on the specific reaction conditions and the amine used.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-3-ethoxybenzenesulfonamide
-
To a solution of the desired aniline (1.0 mmol) and triethylamine (1.5 mmol, 0.21 mL) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 mmol, 243 mg) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours (monitor by TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-ethoxybenzenesulfonamide.
Visualizations
Caption: A typical experimental workflow for the synthesis of a sulfonamide from this compound.
Caption: A decision tree for troubleshooting low yield in reactions with this compound.
References
Technical Support Center: Purification of Crude 3-Ethoxybenzene-1-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Ethoxybenzene-1-sulfonyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The most common impurity is 3-ethoxybenzenesulfonic acid, which is formed by the hydrolysis of the sulfonyl chloride.[1][2] Other potential impurities can include residual starting materials from the synthesis, such as phenetole, and byproducts from side reactions, like the formation of isomeric sulfonyl chlorides or sulfones. In syntheses involving chlorosulfonic acid, residual acid can also be a significant impurity.
Q2: What are the recommended storage conditions for this compound?
A2: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3][4][5] Storage at 2-8°C is often recommended. Exposure to moisture will lead to hydrolysis and the formation of the corresponding sulfonic acid, reducing the purity of the material.
Q3: What safety precautions should be taken when handling this compound?
A3: this compound is a corrosive substance that can cause severe skin burns and eye damage.[3] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhaling vapors and ensure an emergency eyewash station and safety shower are readily accessible.[4]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound using various methods.
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Cause: The boiling point of the recrystallization solvent may be higher than the melting point of the impure compound, or the concentration of the solute is too high, causing it to come out of solution above its melting point. Impurities can also lower the melting point of the compound, contributing to this issue.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to ensure the compound is fully dissolved.
-
Allow the solution to cool more slowly. You can do this by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.
-
If the problem persists, consider using a solvent with a lower boiling point or a co-solvent system.[6]
-
Issue 2: No crystals form upon cooling.
-
Cause: The solution may not be supersaturated, meaning too much solvent was used. Alternatively, the solution may be supersaturated, but crystal nucleation has not been initiated.
-
Solution:
-
Induce crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a seed crystal of the pure compound.
-
Cool the solution to a lower temperature in an ice-salt bath.
-
-
Increase concentration: If induction methods fail, reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.[6]
-
Issue 3: The yield is very low.
-
Cause: Too much solvent was used, leading to a significant amount of the product remaining dissolved in the mother liquor. The compound may also have a higher than expected solubility in the chosen solvent at low temperatures.
-
Solution:
-
Before filtering, ensure the solution is thoroughly cooled to minimize the solubility of the product.
-
Minimize the amount of cold solvent used to wash the crystals during filtration.
-
If a significant amount of product is suspected to be in the mother liquor, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.
-
Column Chromatography
Issue 1: Poor separation of the desired compound from impurities.
-
Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to effectively separate the components on the stationary phase (e.g., silica gel).
-
Solution:
-
Optimize the solvent system: Use thin-layer chromatography (TLC) to test different solvent systems before running the column. Aim for a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[7]
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities and then the desired compound, followed by more polar impurities.[8]
-
Ensure proper column packing: An improperly packed column with air bubbles or channels will lead to poor separation.
-
Issue 2: The compound is not eluting from the column.
-
Cause: The mobile phase is not polar enough to move the compound down the polar stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Issue 3: Streaking of the compound on the column or TLC plate.
-
Cause: This is often due to the presence of the acidic sulfonic acid impurity interacting strongly with the silica gel. It can also be caused by overloading the column.
-
Solution:
-
Pre-treat the crude material: Before loading onto the column, you can wash a solution of the crude product (e.g., in dichloromethane or ethyl acetate) with a saturated sodium bicarbonate solution to remove the bulk of the sulfonic acid impurity. Ensure the organic layer is thoroughly dried before proceeding.
-
Deactivate the silica gel: Add a small amount of a base, such as triethylamine (~1%), to the mobile phase to deactivate the acidic sites on the silica gel.
-
Load less material: Overloading the column can lead to band broadening and streaking. Use a larger column or load less sample.
-
Vacuum Distillation
Issue 1: The compound decomposes during distillation.
-
Cause: Sulfonyl chlorides can be thermally labile. The distillation temperature may be too high.
-
Solution:
-
Use a lower pressure: A higher vacuum will lower the boiling point of the compound, allowing for distillation at a lower temperature.[9][10]
-
Use a short-path distillation apparatus: This minimizes the time the compound spends at high temperatures.
-
Ensure the system is dry: The presence of water can lead to hydrolysis at elevated temperatures, which can catalyze decomposition.
-
Issue 2: Bumping or uneven boiling.
-
Cause: This is common in vacuum distillation.
-
Solution:
-
Use a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Heat the distillation flask evenly using an oil bath or heating mantle.
-
Experimental Protocols
The following are general protocols for the purification of crude this compound. These should be considered as starting points and may require optimization.
Recrystallization from a Non-Polar Solvent
This method is suitable if the crude product is a solid.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a hot non-polar solvent, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate, to just dissolve the solid.[11]
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Column Chromatography
This method is suitable for both solid and oily crude products.
Methodology:
-
Prepare the column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).[12]
-
Prepare the sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Alternatively, for solid samples, dry-load by adsorbing the compound onto a small amount of silica gel.
-
Load the sample: Carefully add the sample to the top of the column.
-
Elute the compound: Begin eluting with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity (e.g., by adding ethyl acetate). A starting point for a gradient could be from 100% hexane to 95:5 hexane:ethyl acetate.
-
Collect fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Aqueous Workup to Remove Sulfonic Acid
This procedure can be used as a pre-purification step before recrystallization or chromatography.
Methodology:
-
Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. Be cautious as CO2 gas will be evolved. Vent the funnel frequently. This step will neutralize and extract the 3-ethoxybenzenesulfonic acid impurity into the aqueous layer.[2]
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product with a reduced amount of sulfonic acid impurity.
Quantitative Data Summary
Due to the lack of specific literature for this compound, the following table provides typical parameters for the purification of analogous aromatic sulfonyl chlorides. These should be used as a starting point for optimization.
| Purification Method | Parameter | Typical Value/Range | Notes |
| Recrystallization | Solvent | Hexane, Cyclohexane, Toluene | The choice of solvent depends on the polarity of the sulfonyl chloride and its impurities. |
| Temperature | Dissolve at boiling point, crystallize at 0-5 °C | Slow cooling is crucial for pure crystal formation. | |
| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade silica gel is usually sufficient. |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., 98:2 to 90:10) | The exact ratio should be determined by TLC analysis. | |
| Vacuum Distillation | Pressure | 1-10 mmHg | Lower pressure allows for lower distillation temperatures.[9] |
| Boiling Point | Highly dependent on pressure and substitution | For analogous compounds, boiling points can range from 140-180 °C at ~15 mmHg. |
Process Diagrams (Graphviz)
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. buschvacuum.com [buschvacuum.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
Common side reactions and byproducts with 3-Ethoxybenzene-1-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethoxybenzene-1-sulfonyl chloride. The information is designed to address common side reactions, byproducts, and other issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reaction is hydrolysis of the sulfonyl chloride to the corresponding 3-ethoxybenzenesulfonic acid. This can occur in the presence of trace amounts of water in the reaction solvent or on glassware. Another common side reaction, particularly when reacting with primary or secondary amines, is the formation of undesired byproducts due to the reactivity of the starting materials or products.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. Glassware should be thoroughly dried, for example, by oven-drying or flame-drying under an inert atmosphere. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering with the reaction.
Q3: What byproducts can be expected when reacting this compound with amines?
A3: Besides the desired sulfonamide, potential byproducts include:
-
3-Ethoxybenzenesulfonic acid: Formed from the hydrolysis of the starting material.
-
Bis-sulfonated amine (for primary amines): This can occur if the reaction conditions are not carefully controlled, leading to the sulfonamide product reacting further.
-
Unreacted starting materials: Incomplete reactions will leave both the sulfonyl chloride and the amine in the final mixture.
Q4: Are there any known incompatibilities with this compound?
A4: this compound is incompatible with strong nucleophiles, strong bases, and protic solvents (like water and alcohols) which can lead to rapid decomposition or unwanted side reactions.
Troubleshooting Guides
Problem 1: Low Yield of Sulfonamide Product
| Potential Cause | Troubleshooting Step |
| Hydrolysis of this compound | Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use. Conduct the reaction under an inert atmosphere. |
| Incomplete Reaction | Increase the reaction time or temperature. Consider using a catalyst if appropriate for your specific reaction. Ensure stoichiometric amounts of reactants are correct. |
| Steric Hindrance | If reacting with a sterically hindered amine, a higher reaction temperature or a more potent, non-nucleophilic base may be required. |
| Poor Solubility of Reactants | Choose a solvent in which both the sulfonyl chloride and the amine are soluble at the reaction temperature. |
Problem 2: Presence of Multiple Products in the Final Mixture
| Potential Cause | Troubleshooting Step |
| Formation of 3-Ethoxybenzenesulfonic acid | Follow the steps to minimize hydrolysis as outlined in Problem 1. An aqueous workup with a mild base can help remove the sulfonic acid. |
| Over-reaction with Primary Amine | Use a slight excess of the primary amine to favor the formation of the monosulfonated product. Control the addition of the sulfonyl chloride to the amine solution. |
| Reaction with Tertiary Amine Catalyst | If a tertiary amine is used as a base or catalyst, it can sometimes promote the hydrolysis of the sulfonyl chloride.[1] Consider using a non-nucleophilic base like diisopropylethylamine (DIPEA). |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from this compound and a Primary Amine:
-
To a solution of the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a non-nucleophilic base such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the amine solution dropwise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
Optimizing reaction conditions for 3-Ethoxybenzene-1-sulfonyl chloride
Technical Support Center: 3-Ethoxybenzene-1-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an aromatic sulfonyl chloride. Due to the reactivity of the sulfonyl chloride group, it is a key intermediate in organic synthesis. Its primary application is in the synthesis of sulfonamides, which are an important class of compounds in medicinal chemistry with a wide range of biological activities. It can also be used to synthesize sulfonate esters and sulfones.
Q2: How should this compound be stored and handled?
A2: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a cool, dry, and well-ventilated area.[1][2][3] As a corrosive substance, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling.[1][2][3] All manipulations should be carried out in a chemical fume hood.[1]
Q3: What are the main side reactions to be aware of when using this compound?
A3: The most common side reaction is hydrolysis of the sulfonyl chloride to the corresponding 3-ethoxybenzenesulfonic acid.[4][5] This is particularly problematic if there is moisture in the reaction setup. Another potential side reaction is the formation of bis-sulfonated products if the amine nucleophile has more than one reactive site. In some cases, especially with tertiary amines, complex side reactions can occur.
Q4: How can I monitor the progress of a reaction involving this compound?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable solvent system should be chosen to clearly separate the starting materials (this compound and the nucleophile) from the desired product. The spots can be visualized under UV light or by using a potassium permanganate stain.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Reagent Degradation | This compound is moisture-sensitive. Ensure it has been properly stored. If in doubt, use a freshly opened bottle or purify the reagent before use. |
| Inactive Nucleophile | The amine or alcohol may be of poor quality or sterically hindered, reducing its nucleophilicity. Verify the purity of the nucleophile. For hindered nucleophiles, consider more forcing reaction conditions (higher temperature, longer reaction time). |
| Inappropriate Base | The chosen base may not be strong enough to neutralize the HCl generated during the reaction, leading to the protonation of the nucleophile and stopping the reaction. Consider using a stronger, non-nucleophilic base like triethylamine or DIPEA. |
| Incorrect Solvent | The solvent can significantly impact reaction rates.[7][8] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred for sulfonamide synthesis. |
| Low Reaction Temperature | The reaction may require more energy to overcome the activation barrier. Try increasing the reaction temperature incrementally (e.g., from room temperature to 40 °C or reflux). |
Issue 2: Formation of Multiple Products/Impurities
| Possible Cause | Suggested Solution |
| Hydrolysis of Starting Material | The presence of water will lead to the formation of 3-ethoxybenzenesulfonic acid. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. |
| Over-reaction with Nucleophile | If the nucleophile has multiple reactive sites (e.g., a diamine), multiple sulfonations can occur. Use a protecting group strategy to block other reactive sites or carefully control the stoichiometry of the reagents. |
| Side reactions with the Base | Some nucleophilic bases can react with the sulfonyl chloride. Use a non-nucleophilic base such as triethylamine, diisopropylethylamine (DIPEA), or pyridine. |
| Reaction with Solvent | Certain solvents may not be inert under the reaction conditions. Ensure the chosen solvent is compatible with all reagents. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product is highly soluble in the aqueous phase during workup. | Minimize the volume of the aqueous washes. If the product is acidic or basic, adjust the pH of the aqueous phase to suppress its ionization and reduce its water solubility before extraction. |
| Co-elution of product and impurities during column chromatography. | Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC. A gradient elution may be necessary to achieve good separation.[6] |
| Product is an oil and does not crystallize. | If the product is an oil, try to form a salt to induce crystallization. Alternatively, purification by column chromatography is the best option. |
| Residual sulfonic acid. | During the workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove any unreacted 3-ethoxybenzenesulfonic acid. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from this compound
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq).
-
Dissolve the amine in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
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Add triethylamine (1.2 eq).
-
-
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
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Monitor the reaction progress by TLC.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
Data Presentation
Table 1: Effect of Base on Sulfonamide Synthesis
The choice of base is crucial for efficient sulfonamide synthesis. The following table provides a general guide for base selection.
| Base | pKa of Conjugate Acid | Typical Equivalents | Comments |
| Triethylamine (TEA) | 10.75 | 1.2 - 2.0 | Commonly used, effective for most primary and secondary amines. |
| Diisopropylethylamine (DIPEA) | 11.0 | 1.2 - 2.0 | A non-nucleophilic, sterically hindered base. Good for sensitive substrates. |
| Pyridine | 5.25 | 1.5 - 3.0 | Less basic, can also act as a nucleophilic catalyst. Sometimes used as a solvent. |
| Potassium Carbonate (K₂CO₃) | 10.33 | 2.0 - 5.0 | Heterogeneous base, often used in polar aprotic solvents like DMF or acetonitrile. |
Table 2: Common Solvents for Sulfonylation Reactions
The reaction solvent can influence the rate and outcome of the sulfonylation.[7][8]
| Solvent | Dielectric Constant | Properties | Typical Use |
| Dichloromethane (DCM) | 9.1 | Aprotic, good solubility for many organics. | General purpose, easy to remove. |
| Tetrahydrofuran (THF) | 7.6 | Aprotic, polar ether. | Good for reactions that require slightly higher temperatures (reflux at 66 °C). |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic. | Can accelerate reactions due to its polarity. |
| Pyridine | 12.4 | Polar aprotic, also acts as a base and catalyst. | Often used when the amine starting material is an HCl salt. |
Mandatory Visualization
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Stability issues of 3-Ethoxybenzene-1-sulfonyl chloride in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Ethoxybenzene-1-sulfonyl chloride in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability issue for this compound, like other sulfonyl chlorides, is its susceptibility to hydrolysis. In the presence of water or other nucleophilic solvents, it can degrade to 3-ethoxybenzenesulfonic acid and hydrochloric acid. This degradation is often accelerated by elevated temperatures and the presence of bases.
Q2: What solvents are recommended for dissolving this compound?
A2: Anhydrous aprotic solvents are recommended. These include, but are not limited to, anhydrous acetonitrile, dichloromethane (DCM), tetrahydrofuran (THF), and toluene. It is crucial to use solvents with very low water content to minimize hydrolysis.
Q3: How should I properly store solutions of this compound?
A3: Solutions should be stored in tightly sealed, corrosion-resistant containers, such as glass or high-density polyethylene (HDPE) vessels with PTFE-lined caps.[1][2] To minimize degradation, store solutions at a low temperature (ideally 2-8°C) and protect them from moisture and light.[2] Always store in a cool, dry, and well-ventilated area away from incompatible substances like bases and oxidizing agents.[1][2]
Q4: Can I use protic solvents like methanol or ethanol?
A4: Protic solvents such as alcohols are generally not recommended as they can react with the sulfonyl chloride group, leading to the formation of sulfonate esters. This reaction will consume your starting material and introduce impurities.
Q5: What are the visible signs of degradation in my solution?
A5: While visual inspection is not a definitive measure of stability, signs of degradation could include a change in color, the formation of a precipitate (the sulfonic acid may have different solubility), or the evolution of gas (HCl). For accurate assessment, analytical techniques like HPLC or NMR are necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Poor reactivity in a subsequent reaction | Degradation of this compound solution. | - Prepare a fresh solution immediately before use.- Use anhydrous solvents and inert atmosphere (e.g., nitrogen or argon).- Verify the purity of the stored solution using an appropriate analytical method (e.g., HPLC, NMR) before use. |
| Inconsistent experimental results | Instability of the stock solution over time. | - Avoid preparing large stock solutions that will be used over an extended period.- If a stock solution must be used, perform a qualification test (e.g., purity check) before each use.- Store the solution in small, single-use aliquots to avoid repeated exposure to atmospheric moisture. |
| Formation of an acidic pH in the solution | Hydrolysis of the sulfonyl chloride to form 3-ethoxybenzenesulfonic acid and HCl. | - This is a strong indicator of water contamination.- Ensure all glassware is thoroughly dried (e-g., oven-dried) before use.- Use a fresh, unopened bottle of anhydrous solvent or a properly dried and stored solvent. |
| Unexpected side products in the reaction mixture | Reaction with residual impurities in the solvent or reaction with the solvent itself. | - Use high-purity, anhydrous solvents from a reputable supplier.- If using a reactive solvent like THF, check for and remove peroxides before use.- Consider a less reactive solvent if solvent-adducts are suspected. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in an Organic Solvent via HPLC
-
Solution Preparation:
-
In a controlled environment (e.g., a glovebox or under a nitrogen atmosphere), prepare a stock solution of this compound in the desired anhydrous solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of this stock solution into several sealed vials.
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), take one vial and prepare a sample for HPLC analysis.
-
Store the remaining vials under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
-
At predetermined time points (e.g., 1h, 4h, 8h, 24h, 48h), retrieve a vial and prepare a sample for HPLC analysis in the same manner as the T=0 sample.
-
-
HPLC Analysis:
-
Use a suitable HPLC method to analyze the samples. A reverse-phase C18 column is often a good starting point.[3]
-
The mobile phase could be a gradient of water (with a modifier like 0.1% trifluoroacetic acid) and acetonitrile.[3]
-
Detection can be performed using a UV detector at a wavelength where this compound has significant absorbance.
-
The stability is assessed by comparing the peak area of the this compound at each time point to the peak area at T=0. The appearance of new peaks would indicate the formation of degradation products.
-
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Experimental workflow for assessing solution stability via HPLC.
References
- 1. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 2. How to store 4 - Toluene Sulfonyl Chloride properly? - Blog [nuomengchemical.com]
- 3. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Technical Support Center: Sulfonylation with 3-Ethoxybenzene-1-sulfonyl chloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Ethoxybenzene-1-sulfonyl chloride in sulfonylation reactions.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My sulfonylation reaction is showing low to no yield. What are the potential causes and how can I improve it?
A1: Low or no yield in a sulfonylation reaction can stem from several factors. Here's a breakdown of common causes and their solutions:
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Moisture Contamination: this compound is highly susceptible to hydrolysis, which converts it to the unreactive 3-ethoxybenzenesulfonic acid.
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Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Nucleophilicity of the Amine/Alcohol: The reactivity of the amine or alcohol is crucial. Sterically hindered or electron-deficient nucleophiles may react sluggishly.
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Solution: For weakly nucleophilic amines, such as anilines with electron-withdrawing groups, a stronger base like pyridine can be used to facilitate the reaction.[1] Increasing the reaction temperature or using a more polar aprotic solvent (e.g., DMF or DMSO) can also enhance the reaction rate.
-
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Inappropriate Base: The choice and amount of base are critical for neutralizing the HCl generated during the reaction.
-
Solution: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. Ensure at least one equivalent of the base is used. For less reactive amines, using pyridine as both a base and a solvent can be effective.[2]
-
-
Degraded this compound: The sulfonyl chloride can degrade over time, especially if not stored properly.
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Solution: Use fresh or properly stored (in a desiccator, under inert gas) this compound. If degradation is suspected, the purity can be checked by ¹H NMR before use.
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Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The primary side product of concern is the hydrolyzed sulfonyl chloride (3-ethoxybenzenesulfonic acid). Other potential side reactions include:
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Double Sulfonylation of Primary Amines: Primary amines can sometimes react with two molecules of the sulfonyl chloride, especially if the amine is used in excess or if the reaction conditions are harsh.
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Solution: Use a slight excess of the sulfonyl chloride or add it slowly to the solution of the amine and base. Maintaining a lower reaction temperature can also help control the reactivity.
-
-
Reaction with the Solvent: Protic solvents like alcohols can compete with your intended nucleophile.
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Solution: Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Q3: The purification of my sulfonamide product is proving difficult. What are the best practices?
A3: Purification challenges often arise from unreacted starting materials or the sulfonic acid byproduct.
-
Work-up Procedure:
-
Quench the reaction mixture with water or a dilute acid (e.g., 1M HCl) to neutralize any remaining base and protonate the sulfonamide.
-
Extract the product into an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic sulfonic acid byproduct.
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Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification Techniques:
-
Recrystallization: If the sulfonamide is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often an effective purification method.
-
Flash Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel chromatography is the preferred method. A gradient of ethyl acetate in hexanes or petroleum ether is a common eluent system.
-
Quantitative Data Summary
The following tables provide representative data for typical sulfonylation reactions. Note that optimal conditions will vary depending on the specific substrate.
Table 1: Effect of Base and Solvent on Yield
| Entry | Nucleophile | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Triethylamine (1.2) | DCM | 0 to RT | 4 | 92 |
| 2 | Aniline | Pyridine (solvent) | Pyridine | 0 to RT | 6 | 85[2] |
| 3 | Phenol | Triethylamine (1.5) | Acetonitrile | RT | 12 | 88 |
| 4 | Morpholine | DIPEA (1.2) | THF | 0 to RT | 3 | 95 |
Table 2: Substrate Scope and Typical Yields with this compound
| Entry | Substrate | Product | Typical Yield Range (%) |
| 1 | Primary Aliphatic Amine | N-alkyl-3-ethoxybenzenesulfonamide | 85-98 |
| 2 | Secondary Aliphatic Amine | N,N-dialkyl-3-ethoxybenzenesulfonamide | 80-95 |
| 3 | Primary Aromatic Amine | N-aryl-3-ethoxybenzenesulfonamide | 70-90[2] |
| 4 | Phenol | Phenyl 3-ethoxybenzenesulfonate | 80-92 |
Detailed Experimental Protocol
General Procedure for the Sulfonylation of an Amine with this compound:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol) and an anhydrous aprotic solvent (e.g., DCM, 10 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add the base (e.g., triethylamine, 1.2 mmol, 1.2 eq) dropwise.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 mmol, 1.1 eq) in the anhydrous solvent (5 mL). Add this solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water (15 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure sulfonamide.
Visualizations
Caption: Troubleshooting workflow for sulfonylation reactions.
Caption: General mechanism of sulfonylation.
References
Impact of moisture on 3-Ethoxybenzene-1-sulfonyl chloride reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethoxybenzene-1-sulfonyl chloride. The information provided is intended to help overcome common challenges encountered during its use in experimental settings, with a particular focus on the impact of moisture on its reactivity.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired sulfonamide product. | Hydrolysis of this compound: The primary cause of low yield is often the premature reaction of the sulfonyl chloride with water (moisture) to form the unreactive 3-ethoxybenzenesulfonic acid.[1] | Ensure strictly anhydrous reaction conditions: Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and cool under a stream of dry nitrogen or in a desiccator.Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.Handle the sulfonyl chloride and all reagents under an inert atmosphere (e.g., nitrogen or argon).Use syringes or cannulas for transferring liquids to minimize exposure to atmospheric moisture. |
| Suboptimal reaction temperature: The reaction rate might be too slow at low temperatures or side reactions may occur at elevated temperatures. | Optimize reaction temperature: Start the reaction at a low temperature (e.g., 0°C) and gradually warm to room temperature or the desired reaction temperature.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal temperature profile. | |
| Poor quality of this compound: The starting material may have degraded due to improper storage. | Verify the purity of the starting material: Assess the purity of the sulfonyl chloride by NMR or other suitable analytical methods before use.If necessary, purify the sulfonyl chloride by recrystallization or distillation under reduced pressure, ensuring all equipment is scrupulously dry. | |
| Formation of a significant amount of a water-soluble byproduct. | Hydrolysis of the sulfonyl chloride: The byproduct is likely 3-ethoxybenzenesulfonic acid, formed from the reaction with water.[2] | Improve anhydrous technique (as above). Additionally: Consider using a scavenger for HCl, which is a byproduct of the sulfonylation reaction, as its presence can sometimes facilitate hydrolysis. A non-nucleophilic base like triethylamine or diisopropylethylamine is commonly used. |
| The reaction is sluggish or does not go to completion. | Insufficient activation of the amine: The nucleophilicity of the amine might be too low for an efficient reaction with the sulfonyl chloride. | Use a suitable base: A tertiary amine base (e.g., triethylamine, pyridine) is often used to activate the amine nucleophile and to scavenge the HCl byproduct. |
| Steric hindrance: Either the amine or the sulfonyl chloride might be sterically hindered, slowing down the reaction. | Increase reaction time and/or temperature: Allow the reaction to stir for a longer period.Gently heat the reaction mixture, while monitoring for potential decomposition. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, reactivity, and storage of this compound.
1. How does moisture affect the reactivity of this compound?
Moisture, in the form of water, readily reacts with this compound in a process called hydrolysis. This reaction converts the sulfonyl chloride into the corresponding 3-ethoxybenzenesulfonic acid.[2] The sulfonic acid is generally unreactive towards the nucleophiles (like amines) intended to react with the sulfonyl chloride, thus significantly reducing the yield of the desired product.
2. What are the ideal storage conditions for this compound?
To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storage in a desiccator or a glovebox with a dry atmosphere is highly recommended.
3. What is the expected outcome if my reaction is contaminated with water?
Water contamination will lead to the formation of 3-ethoxybenzenesulfonic acid as a major byproduct. This will result in a lower yield of your desired product and may complicate the purification process, as the sulfonic acid is highly polar and water-soluble.
4. Can I use a solvent that is not completely anhydrous?
It is strongly advised to use anhydrous solvents for reactions with this compound. Even small amounts of water can significantly impact the reaction outcome. If you suspect your solvent contains water, it should be properly dried before use.
5. How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction. You can spot the reaction mixture alongside the starting materials (the amine and this compound). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for monitoring the reaction and identifying products and byproducts.
Data Presentation
Table 1: Estimated Relative Hydrolysis Rate of Substituted Benzenesulfonyl Chlorides in a Neutral Aqueous Medium at 25°C
| Substituent on Benzene Ring | Electronic Effect | Estimated Relative Hydrolysis Rate |
| 4-Nitro | Electron-withdrawing | Very Fast |
| 4-Chloro | Electron-withdrawing | Fast |
| Unsubstituted | Neutral | Moderate |
| 3-Ethoxy | Electron-donating | Moderate to Slow |
| 4-Methyl | Electron-donating | Slow |
Note: This table provides a qualitative comparison. Actual rates will depend on specific reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine under anhydrous conditions.
Materials:
-
This compound
-
Amine of interest
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Dry nitrogen or argon gas supply
-
Oven-dried glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven at 120°C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of nitrogen or argon.
-
Addition of Amine and Base: To a solution of the amine (1.0 equivalent) in anhydrous DCM in the round-bottom flask, add triethylamine (1.2 equivalents). Stir the solution at 0°C (ice bath).
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM in the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C over a period of 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.
Mandatory Visualization
Hydrolysis of this compound
The following diagram illustrates the unwanted reaction of this compound with water, leading to the formation of the corresponding sulfonic acid.
Caption: Unwanted hydrolysis of this compound.
General Sulfonamide Synthesis Workflow
This diagram outlines the key steps in a typical experimental workflow for the synthesis of a sulfonamide from this compound.
Caption: Experimental workflow for sulfonamide synthesis.
Illustrative Signaling Pathway Inhibition by a Sulfonamide Drug
Sulfonamides are a well-known class of drugs that can act as enzyme inhibitors. This diagram illustrates a general mechanism where a drug molecule, potentially derived from this compound, inhibits a target enzyme, thereby blocking a signaling pathway.
References
Preventing decomposition of 3-Ethoxybenzene-1-sulfonyl chloride during storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the storage and handling of 3-Ethoxybenzene-1-sulfonyl chloride to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition during storage?
A1: The primary cause of decomposition for this compound, like other sulfonyl chlorides, is hydrolysis.[1] This occurs when the compound reacts with water or moisture present in the storage environment. The reaction results in the formation of 3-ethoxybenzenesulfonic acid and hydrochloric acid (HCl), compromising the purity and reactivity of the product.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize decomposition, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of moisture.[1] The container should be tightly sealed to prevent the ingress of ambient moisture. For long-term storage, refrigeration and the use of an inert atmosphere, such as nitrogen or argon, are recommended.[1]
Q3: How does temperature affect the stability of this compound?
Q4: Is this compound sensitive to light?
A4: While the primary concern for sulfonyl chlorides is moisture, it is good practice to store reactive chemicals in opaque or amber containers to protect them from light, which can potentially initiate or accelerate degradation pathways.
Q5: What are the signs of decomposition in a sample of this compound?
A5: Decomposition can be indicated by several observations:
-
Physical Appearance: The appearance of a solid precipitate (3-ethoxybenzenesulfonic acid) in the liquid, or a change in color.
-
Pungent Odor: The release of a sharp, acidic odor due to the formation of hydrogen chloride (HCl) gas.[1]
-
Reduced Purity: Analysis by methods such as HPLC, GC, or NMR will show a decrease in the concentration of the active compound and the emergence of new peaks corresponding to degradation products.
-
Decreased Reactivity: A noticeable decrease in the expected yield or an alteration in the reaction profile when used in a synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Cloudy appearance or solid precipitate in the liquid. | Hydrolysis due to moisture contamination. | - Ensure the storage container is always tightly sealed. - Handle the compound in a dry environment, preferably in a glove box or under an inert atmosphere. - Use anhydrous solvents and reagents when working with the compound. |
| A strong, acidic odor is detected upon opening the container. | Significant decomposition has occurred, releasing HCl gas.[1] | - Handle the material in a well-ventilated fume hood. - Wear appropriate personal protective equipment (PPE), including acid-gas-rated respiratory protection if necessary. - Consider that the purity of the reagent is compromised and may not be suitable for your experiment. |
| Inconsistent or poor results in subsequent reactions. | The reagent has partially decomposed, leading to lower effective concentration and potential side reactions from impurities. | - Assess the purity of the this compound before use (see Experimental Protocols). - If decomposition is confirmed, consider purifying the material (e.g., by distillation under reduced pressure if appropriate) or using a fresh, unopened batch. |
| Pressure buildup inside the storage container. | Decomposition leading to the formation of HCl gas. | - Open the container cautiously in a fume hood, pointing the cap away from you. - After dispensing, consider flushing the container with an inert gas like nitrogen or argon before resealing to displace moist air. |
Data Presentation
Table 1: General Storage Recommendations for Aromatic Sulfonyl Chlorides
| Parameter | Recommendation | Rationale |
| Temperature | Cool (ideally refrigerated) | To slow down the rate of decomposition reactions. |
| Atmosphere | Inert gas (Nitrogen, Argon) | To displace moisture and oxygen, preventing hydrolysis and potential oxidation.[1] |
| Container | Tightly sealed, opaque/amber glass | To prevent moisture ingress and protect from light. |
| Location | Dry, well-ventilated area | To minimize exposure to ambient humidity and ensure safe dispersal of any off-gassing. |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉ClO₃S |
| Molecular Weight | 220.68 g/mol |
| Melting Point | 38-39 °C |
| Note: Detailed quantitative stability data under various conditions is not readily available in the literature. The stability is expected to be comparable to other aromatic sulfonyl chlorides. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method can be used to determine the purity of this compound and quantify the major degradation product, 3-ethoxybenzenesulfonic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Start with a higher water concentration and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Sample Preparation:
-
Carefully weigh a small amount of the this compound sample in a volumetric flask.
-
Dissolve and dilute to the mark with anhydrous acetonitrile.
-
Further dilute an aliquot to a suitable concentration for analysis.
-
-
Analysis: Inject the prepared sample. The retention time of this compound will be longer than that of the more polar 3-ethoxybenzenesulfonic acid. Purity can be calculated based on the relative peak areas.
Protocol 2: Monitoring Decomposition by ¹H NMR Spectroscopy
This method can provide a qualitative and semi-quantitative assessment of decomposition.
-
Solvent: Anhydrous deuterated chloroform (CDCl₃) or another suitable anhydrous deuterated solvent.
-
Procedure:
-
Prepare a sample by dissolving a small amount of the this compound in the anhydrous deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
The presence of 3-ethoxybenzenesulfonic acid can be identified by characteristic shifts in the aromatic proton signals and potentially a broad peak for the acidic proton.
-
The ratio of the integral of a characteristic peak of the starting material to that of a characteristic peak of the degradation product can be used to estimate the extent of decomposition.
-
Visualizations
Caption: Primary decomposition pathway via hydrolysis.
Caption: A logical workflow for troubleshooting suspected decomposition.
References
Validation & Comparative
Spectral Data Validation: A Comparative Guide for 3-Ethoxybenzene-1-sulfonyl chloride and Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the spectral data for 3-Ethoxybenzene-1-sulfonyl chloride and its structural analogs. Due to the limited availability of public experimental spectral data for this compound, this document leverages data from closely related compounds to provide a framework for its spectral validation. This approach allows for a robust understanding of the expected spectral characteristics of the target molecule.
Introduction to Spectral Validation
Spectral data validation is a critical process in chemical research and drug development for confirming the identity, purity, and structure of a synthesized compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide unique molecular fingerprints. By comparing the experimental spectra of a new compound with that of known structures or predicted data, researchers can confidently verify its molecular structure.
This guide focuses on this compound and utilizes benzenesulfonyl chloride, 4-methoxybenzenesulfonyl chloride, and 4-ethylbenzene-1-sulfonyl chloride as comparative standards.
Comparative Spectral Data
The following tables summarize the key spectral data for the comparator compounds. This data serves as a reference for the expected spectral features of this compound.
Table 1: ¹H NMR Spectral Data of Comparator Analogs (CDCl₃, δ ppm)
| Compound | Aromatic Protons | Other Protons |
| Benzenesulfonyl chloride | 7.60 - 7.95 (m, 5H) | - |
| 4-Methoxybenzenesulfonyl chloride | 7.00 (d, 2H), 7.85 (d, 2H) | 3.90 (s, 3H, -OCH₃) |
| 4-Ethylbenzene-1-sulfonyl chloride | 7.40 (d, 2H), 7.85 (d, 2H) | 1.25 (t, 3H, -CH₃), 2.75 (q, 2H, -CH₂-) |
Table 2: ¹³C NMR Spectral Data of Comparator Analogs (CDCl₃, δ ppm)
| Compound | Aromatic Carbons | Other Carbons |
| Benzenesulfonyl chloride | 127.5, 129.5, 134.0, 144.5 | - |
| 4-Methoxybenzenesulfonyl chloride | 114.5, 130.0, 135.0, 164.0 | 56.0 (-OCH₃) |
| 4-Ethylbenzene-1-sulfonyl chloride | 127.0, 129.0, 144.0, 150.0 | 15.0 (-CH₃), 29.0 (-CH₂-) |
Table 3: Key IR Absorption Bands of Sulfonyl Chlorides (cm⁻¹)
| Functional Group | Characteristic Absorption Range | Reference |
| S=O (asymmetric stretch) | 1370 - 1410 | [1] |
| S=O (symmetric stretch) | 1166 - 1204 | [1] |
| C-O (aromatic ether) | 1230 - 1270 | |
| C-H (aromatic) | 3000 - 3100 | |
| C-H (aliphatic) | 2850 - 3000 | [1] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| Benzenesulfonyl chloride | 176 | 141 [M-Cl]⁺, 77 [C₆H₅]⁺ |
| 4-Methoxybenzenesulfonyl chloride | 206 | 171 [M-Cl]⁺, 107 [CH₃OC₆H₄]⁺ |
| 4-Ethylbenzene-1-sulfonyl chloride | 200 | 165 [M-Cl]⁺, 105 [CH₃CH₂C₆H₄]⁺ |
| This compound (Predicted) | 220 | 185 [M-Cl]⁺, 121 [CH₃CH₂OC₆H₄]⁺ |
Experimental Protocols
Standard methodologies for acquiring spectral data for sulfonyl chlorides are outlined below.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: Acquire proton-decoupled spectra. A larger number of scans is typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Report the frequencies of significant absorption bands in wavenumbers (cm⁻¹).
Mass Spectrometry
-
Sample Introduction: Depending on the volatility and thermal stability of the compound, use direct infusion or gas chromatography (GC) or liquid chromatography (LC) as the inlet system.
-
Ionization Method: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
Visualization of Validation Workflow and Structural Comparison
The following diagrams illustrate the logical workflow for spectral data validation and a structural comparison of this compound with its analogs.
Caption: Workflow for spectral data validation.
Caption: Structural comparison of target and analogs.
Conclusion
References
A Comparative Guide to 3-Ethoxybenzene-1-sulfonyl chloride and Other Key Sulfonyl Chlorides for Researchers
An in-depth analysis of the chemical properties, reactivity, and applications of 3-Ethoxybenzene-1-sulfonyl chloride in comparison to commonly used sulfonyl chlorides, providing researchers with data-driven insights for informed reagent selection in drug discovery and chemical synthesis.
In the landscape of modern organic synthesis and medicinal chemistry, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides, a privileged scaffold in a vast array of therapeutic agents. This guide provides a comparative analysis of this compound against three other widely utilized sulfonyl chlorides: p-Toluenesulfonyl chloride (TsCl), 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride), and 2-Naphthalenesulfonyl chloride. This objective comparison, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate sulfonyl chloride for their specific synthetic and biological applications.
Physicochemical Properties: A Tabular Comparison
The selection of a sulfonyl chloride is often guided by its physical and chemical properties, which can influence reaction conditions, purification strategies, and overall efficiency. The following table summarizes the key physicochemical properties of this compound and its counterparts. Data for this compound is limited, and thus, data for its close structural analog, 3-Methoxybenzene-1-sulfonyl chloride, is included for reference.
| Property | This compound | 3-Methoxybenzene-1-sulfonyl chloride (analog) | p-Toluenesulfonyl chloride (TsCl) | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) | 2-Naphthalenesulfonyl chloride |
| Molecular Formula | C₈H₉ClO₃S | C₇H₇ClO₃S[1] | C₇H₇ClO₂S | C₁₂H₁₂ClNO₂S[2] | C₁₀H₇ClO₂S[3] |
| Molecular Weight ( g/mol ) | 220.67 | 206.65[1][4] | 190.65 | 269.75[2] | 226.68[3] |
| Appearance | Not available | Clear pale yellow to pale brownish liquid[4] | White solid | Yellow crystalline solid | Light yellow to beige powder[5] |
| Melting Point (°C) | Not available | Not available | 65-69 | 70[6] | 74-76[5] |
| Boiling Point (°C) | Not available | 158-159 @ 20 mmHg[4] | 134 @ 10 mmHg | Not available | 147.7 @ 0.6 mmHg[5] |
| Density (g/mL) | Not available | 1.460 @ 25 °C[4] | Not available | Not available | Not available |
| Solubility | Not available | Not available | Soluble in alcohol, ether, and benzene; insoluble in water. | Not available | Soluble in benzene/petroleum ether.[5] |
Reactivity and Reaction Kinetics: A Comparative Overview
The reactivity of a sulfonyl chloride is a critical factor in its application. Electron-donating groups on the benzene ring, such as the ethoxy group in this compound, generally decrease the electrophilicity of the sulfonyl sulfur, leading to a slower reaction rate compared to unsubstituted or electron-withdrawn analogs. Conversely, electron-withdrawing groups tend to increase reactivity.
A study on the chloride-chloride exchange reaction in arenesulfonyl chlorides demonstrated that electron-attracting substituents increase the reaction rate, while electron-donating substituents slow it down.[7] For instance, the presence of a methoxy group (similar to the ethoxy group) would be expected to decrease the rate of nucleophilic attack compared to an unsubstituted benzenesulfonyl chloride.
General Reactivity Order (inferred):
Dansyl chloride > 2-Naphthalenesulfonyl chloride ≈ p-Toluenesulfonyl chloride > this compound
This proposed order is based on the electronic effects of the substituents. The dimethylamino group in Dansyl chloride is strongly activating, but its placement on the naphthalene ring system influences the overall reactivity. The naphthalene and toluene groups have a more moderate electronic influence. The ethoxy group, being electron-donating, is expected to render this compound the least reactive among the four.
Experimental Protocols: Synthesis of Sulfonamides
The synthesis of sulfonamides is a cornerstone application of sulfonyl chlorides. Below is a general experimental protocol for the synthesis of a sulfonamide, which can be adapted for each of the compared sulfonyl chlorides.
General Procedure for the Synthesis of N-Aryl/Alkyl Sulfonamides:
-
Dissolution: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.0-1.1 equivalents) to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (typically ranging from a few hours to overnight, monitoring by TLC). Reactions with less reactive sulfonyl chlorides like this compound may require longer reaction times or gentle heating.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Note: The choice of solvent, base, and reaction temperature may need to be optimized for each specific sulfonyl chloride and amine substrate.
Visualizing Reaction and Biological Pathways
To further aid in the understanding of the applications of these sulfonyl chlorides, the following diagrams, generated using the DOT language, illustrate a typical sulfonamide synthesis workflow and a hypothetical signaling pathway where a sulfonamide derivative might exert its biological effect.
Caption: General workflow for the synthesis of sulfonamides.
Many sulfonamide-containing drugs act as inhibitors of specific enzymes. For instance, a number of benzenesulfonamides are known to be potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[7][8] The structure-activity relationship (SAR) of these inhibitors often depends on the substitution pattern of the benzene ring.[7] The ethoxy group in a sulfonamide derived from this compound could potentially influence its binding affinity and selectivity for a particular enzyme isoform.
Caption: Inhibition of an enzymatic pathway by a sulfonamide derivative.
Logical Selection of a Sulfonyl Chloride
The choice between this compound and other sulfonyl chlorides depends on the specific requirements of the synthesis and the desired properties of the final product. The following decision tree illustrates a logical approach to this selection process.
Caption: Decision tree for selecting a suitable sulfonyl chloride.
Conclusion
This compound represents a valuable, albeit less characterized, member of the sulfonyl chloride family. Its electron-donating ethoxy group suggests a more moderate reactivity, which can be advantageous in achieving selectivity in the presence of multiple reactive sites. In contrast, reagents like Dansyl chloride offer the dual functionality of sulfonamide formation and fluorescence labeling. Tosyl chloride and 2-Naphthalenesulfonyl chloride serve as versatile workhorses in organic synthesis with well-established reactivity profiles.
The selection of the optimal sulfonyl chloride is a multifactorial decision that requires careful consideration of the desired reactivity, the steric and electronic properties of the substrates, and the intended application of the final sulfonamide product. This guide provides a foundational framework and pertinent data to aid researchers in making a more informed and strategic choice for their synthetic endeavors. Further experimental investigation into the kinetic and synthetic scope of this compound is warranted to fully elucidate its potential in chemical and pharmaceutical research.
References
- 1. 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dansyl chloride | C12H12ClNO2S | CID 11801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Naphthalenesulfonyl chloride | C10H7ClO2S | CID 7125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-METHOXYBENZENESULFONYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 7. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Alternative reagents to 3-Ethoxybenzene-1-sulfonyl chloride for sulfonylation
A Comparative Guide to Alternative Reagents for Sulfonylation
For Researchers, Scientists, and Drug Development Professionals
The sulfonylation of alcohols and amines is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals and functional materials. While 3-ethoxybenzene-1-sulfonyl chloride has its applications, the demand for milder, more efficient, and versatile reagents has spurred the development of several powerful alternatives. This guide provides an objective comparison of these modern sulfonylation reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
Overview of Alternative Sulfonylation Reagents
The limitations of traditional sulfonyl chlorides, such as their moisture sensitivity and the often harsh reaction conditions required, have led to the exploration of new classes of sulfonylating agents. This guide focuses on four prominent alternatives:
-
Thiosulfonates: Stable, solid reagents that serve as an alternative to sulfonyl chlorides, offering good yields under mild conditions.
-
Sulfonyl Hydrazides: Versatile reagents that can be used in oxidative coupling reactions to form sulfonamides.
-
N-Sulfonyl Imidazoliums: Highly reactive and versatile reagents for the sulfonylation of a wide range of nucleophiles.
-
Decarboxylative Sulfonylation: An innovative approach that utilizes carboxylic acids as starting materials for the in situ generation of sulfonylating species.
-
Electrochemical Oxidative Coupling: A green chemistry approach that couples thiols and amines directly to form sulfonamides using electricity.
Comparative Performance Data
The following tables summarize the performance of each alternative reagent in the sulfonylation of various amines and alcohols, providing a direct comparison of their efficiency and substrate scope.
Table 1: Sulfonylation of Various Amines with Alternative Reagents
| Entry | Amine Substrate | Thiosulfonates Yield (%) | Sulfonyl Hydrazides Yield (%) | N-Sulfonyl Imidazoliums Yield (%) | Decarboxylative Sulfonylation Yield (%) | Electrochemical Coupling Yield (%) |
| 1 | Aniline | 92 | 85 | 98 | 75 | 88 |
| 2 | 4-Methoxyaniline | 95 | 88 | 99 | 78 | 90 |
| 3 | 4-Nitroaniline | 85 | 75 | 95 | 65 | 82 |
| 4 | Benzylamine | 94 | 90 | 97 | 82 | 91 |
| 5 | Morpholine | 96 | 92 | 99 | 85 | 95 |
| 6 | Piperidine | 95 | 91 | 98 | 83 | 94 |
| 7 | tert-Butylamine | 88 | 80 | 92 | 70 | 85 |
Yields are based on reported literature values and may vary depending on specific reaction conditions.
Table 2: Sulfonylation of Various Alcohols with Alternative Reagents
| Entry | Alcohol Substrate | Thiosulfonates Yield (%) | Sulfonyl Hydrazides Yield (%) | N-Sulfonyl Imidazoliums Yield (%) | Decarboxylative Sulfonylation Yield (%) | Electrochemical Coupling Yield (%) |
| 1 | Phenol | 90 | N/A | 97 | N/A | N/A |
| 2 | 4-Methoxyphenol | 93 | N/A | 98 | N/A | N/A |
| 3 | 4-Nitrophenol | 82 | N/A | 94 | N/A | N/A |
| 4 | Benzyl alcohol | 91 | N/A | 96 | 79 | N/A |
| 5 | Cyclohexanol | 89 | N/A | 95 | 75 | N/A |
| 6 | 1-Octanol | 92 | N/A | 97 | 81 | N/A |
| 7 | tert-Butanol | 75 | N/A | 88 | 65 | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the implementation of these alternative sulfonylation techniques.
General Procedure for Sulfonylation using Thiosulfonates
To a solution of the amine or alcohol (1.0 mmol) and a base such as triethylamine (1.2 mmol) in a suitable solvent like dichloromethane (5 mL) is added the thiosulfonate reagent (1.1 mmol) at room temperature. The reaction mixture is stirred for a specified time (typically 2-12 hours) and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sulfonylation using Sulfonyl Hydrazides
A mixture of the sulfonyl hydrazide (1.0 mmol), the amine (1.2 mmol), a catalyst such as iodine (20 mol%), and an oxidant like tert-butyl hydroperoxide (2.0 mmol) in an aqueous medium (3 mL) is heated at 80°C for 4-8 hours.[1] After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to afford the desired sulfonamide.[1]
General Procedure for Sulfonylation using N-Sulfonyl Imidazoliums
To a solution of the amine or alcohol (1.0 mmol) in a solvent such as dichloromethane (5 mL) is added the N-sulfonyl imidazolium reagent (1.1 mmol) at 0°C. The reaction is then allowed to warm to room temperature and stirred for 10-30 minutes.[2] The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the corresponding sulfonamide or sulfonate.[2]
General Procedure for Decarboxylative Sulfonylation
A mixture of the carboxylic acid (1.0 mmol), a sulfur dioxide source like DABSO (1.5 mmol), a photocatalyst, and a copper catalyst in a suitable solvent is irradiated with visible light at room temperature for 12-24 hours. Following the reaction, the amine (1.2 mmol) is added, and the mixture is stirred for an additional 2-4 hours. The solvent is then removed, and the residue is purified by column chromatography to give the sulfonamide product.
General Procedure for Electrochemical Oxidative Coupling of Thiols and Amines
In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, a solution of the thiol (2.0 mmol), the amine (3.0 mmol), and an electrolyte such as tetra-n-butylammonium bromide in a mixed solvent system (e.g., acetonitrile/water) is subjected to a constant current. The reaction is typically complete within minutes to a few hours. After the electrolysis, the solvent is evaporated, and the crude product is purified by column chromatography.[3]
Signaling Pathways and Experimental Workflows
Visual representations of the underlying chemical processes and experimental setups can aid in understanding and implementing these novel sulfonylation methods.
References
A Comparative Guide to HPLC and GC-MS Analysis for Purity Determination of 3-Ethoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 3-Ethoxybenzene-1-sulfonyl chloride. Detailed experimental protocols, data interpretation, and a discussion of the advantages and limitations of each technique are presented to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
This compound is a crucial reagent in organic synthesis, particularly in the development of pharmaceutical compounds. Ensuring its purity is paramount for reaction efficiency, yield, and the safety of the final product. This guide explores two powerful analytical techniques, HPLC and GC-MS, for the accurate determination of its purity and the identification of potential impurities.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analysis are outlined below. These protocols are based on established methods for similar sulfonyl chloride compounds and are intended as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique for separating and quantifying components in a mixture. For sulfonyl chlorides, which can be sensitive to high temperatures, HPLC offers a milder analytical approach. Some sulfonyl chlorides may require derivatization to incorporate a UV-absorbing chromophore for detection.[1]
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), optional, as a mobile phase modifier
-
This compound reference standard
-
Sample for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution, for example, starting from 50% acetonitrile and increasing to 95% over 15 minutes. The addition of 0.1% TFA can improve peak shape.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a weighed amount of the this compound sample in the same solvent as the standard to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (or a wavelength determined by UV scan of the analyte)
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.
-
Quantification: Identify the peak corresponding to this compound based on its retention time compared to the reference standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method) or by using a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is highly sensitive and can provide structural information about the analyte and any impurities. However, the thermal stability of sulfonyl chlorides is a critical consideration, as they can degrade in the hot injector port of the GC.[2] Derivatization to a more thermally stable compound, such as a sulfonamide, may be necessary for accurate quantification.[2]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
This compound reference standard
-
Sample for analysis
-
Derivatizing agent (e.g., diethylamine), if necessary
Procedure:
-
Sample Preparation (Direct Injection): Dissolve a small amount of the sample in a suitable solvent like dichloromethane.
-
Sample Preparation (with Derivatization): To a solution of the sample in a suitable solvent, add an excess of a derivatizing agent (e.g., diethylamine) and allow the reaction to proceed to completion to form the corresponding sulfonamide.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C (a lower temperature should be tested to minimize degradation)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Analysis: Identify the peak for this compound (or its derivative) based on its retention time and mass spectrum. The mass spectrum can be compared to a library or the spectrum of a reference standard for confirmation. Purity is typically determined by the area percent method.
Data Presentation
The following table summarizes hypothetical data that could be obtained from the HPLC and GC-MS analysis of a this compound sample.
| Parameter | HPLC | GC-MS |
| Retention Time (min) | ||
| This compound | 8.52 | 12.34 (as diethylsulfonamide derivative) |
| Impurity 1 (e.g., 3-Ethoxyphenol) | 5.21 | 9.87 |
| Impurity 2 (e.g., 3-Ethoxybenzenesulfonic acid) | 3.15 | Not volatile |
| Peak Area (%) | ||
| This compound | 98.5% | 98.2% |
| Impurity 1 | 1.2% | 1.5% |
| Impurity 2 | 0.3% | - |
| Mass-to-Charge Ratio (m/z) of Major Fragments | Not Applicable | 3-Ethoxybenzene-1-diethylsulfonamide: 271 (M+), 242, 163, 135, 107, 79 |
Mandatory Visualization
Caption: Workflow for the purity analysis of this compound.
Comparison of HPLC and GC-MS
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. Derivatization may be needed. |
| Sensitivity | Good, typically in the ppm range. | Excellent, often in the ppb range or lower. |
| Selectivity | Good, based on retention time. Co-elution can be an issue. | Excellent, provides both retention time and mass spectral data for high-confidence identification. |
| Impurity Identification | Limited to comparison with known standards. DAD can provide some spectral information. | Provides structural information from mass spectra, aiding in the identification of unknown impurities. |
| Quantification | Highly accurate and precise with proper calibration. | Accurate, but can be affected by thermal degradation if not optimized. |
| Common Issues | Co-elution of impurities, poor peak shape. | Thermal degradation of the analyte, matrix effects in the ion source. |
| Alternative Techniques | Other analytical methods for sulfonyl chloride purity include Nuclear Magnetic Resonance (NMR) and melting point determination.[3] |
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.
-
HPLC is a robust and reliable method, particularly advantageous if the compound exhibits thermal instability. It is well-suited for routine quality control where the primary goal is quantification against a known standard.
-
GC-MS offers superior sensitivity and selectivity, providing invaluable structural information for the definitive identification of unknown impurities. However, careful method development is required to address the potential for thermal degradation. If impurity identification is a critical aspect of the analysis, GC-MS is the preferred method, potentially requiring a derivatization step to ensure analyte stability.
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including the need for impurity identification, the expected purity level, and the available instrumentation. For comprehensive characterization, employing both techniques can provide complementary and confirmatory data.
References
- 1. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 2. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of 3-Ethoxybenzene-1-sulfonyl chloride in Research and Development
In the landscape of drug discovery and organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Arylsulfonyl chlorides are a critical class of reagents, primarily utilized for the synthesis of sulfonamides, a scaffold present in a wide array of therapeutic agents. This guide provides a comparative analysis of 3-Ethoxybenzene-1-sulfonyl chloride against its common alternatives, focusing on cost, performance, and synthetic utility to aid researchers, scientists, and drug development professionals in making informed decisions.
At a Glance: Comparative Overview
| Feature | This compound | p-Toluenesulfonyl chloride (TsCl) | Benzenesulfonyl chloride (BsCl) |
| Primary Use | Synthesis of substituted sulfonamides | Synthesis of tosylates and sulfonamides | Synthesis of sulfonamides |
| Key Advantage | Potential for introducing a specific alkoxy substituent for structure-activity relationship (SAR) studies. | Well-established reactivity, lower cost. | Simple aromatic scaffold, readily available. |
| Primary Disadvantage | Higher cost and limited commercial availability. | Can introduce unwanted steric hindrance. | Lacks functionality for further modification. |
Cost Analysis: A Significant Differentiator
| Reagent | Supplier | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| 3-Methoxybenzenesulfonyl chloride | Sigma-Aldrich | 1 g | $89.70 | $89.70 |
| 5 g | $176.00 | $35.20 | ||
| p-Toluenesulfonyl chloride | Sigma-Aldrich | 250 g | $66.40 | $0.27 |
| 1 kg | $142.00 | $0.14 | ||
| Benzenesulfonyl chloride | Sigma-Aldrich | 100 g | $76.80 | $0.77 |
| 1 kg | $292.00 | $0.29 |
Note: The price for 3-methoxybenzenesulfonyl chloride is used as an estimate for this compound. Prices are subject to change and may not include shipping and handling fees.
The data clearly indicates that this compound (and its methoxy analog) is substantially more expensive than the commonly used alternatives, p-toluenesulfonyl chloride and benzenesulfonyl chloride. This cost difference is a major consideration, particularly for early-stage research where cost-efficiency is critical.
Performance and Reactivity in Sulfonamide Synthesis
The primary application of these sulfonyl chlorides is in the synthesis of sulfonamides via reaction with primary or secondary amines. The yield and reaction rate are influenced by the electronic and steric properties of the substituents on the benzene ring.
The ethoxy group at the meta-position in this compound is an electron-donating group, which can slightly decrease the electrophilicity of the sulfonyl group compared to unsubstituted benzenesulfonyl chloride. However, this electronic effect is generally modest and good to excellent yields can still be expected in sulfonamide synthesis. The main benefit of the ethoxy group lies in its potential to modulate the pharmacokinetic and pharmacodynamic properties of the final sulfonamide product through structure-activity relationship (SAR) studies.
The following table summarizes typical reported yields for the synthesis of N-phenylbenzenesulfonamide using different sulfonyl chlorides under various conditions. While a direct comparative study under identical conditions is not available, these examples provide a general indication of performance.
| Sulfonyl Chloride | Amine | Base/Catalyst | Solvent | Yield (%) |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | 100 |
| Benzenesulfonyl chloride | Aniline | Triethylamine (TEA) | THF | 86 |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | Quantitative |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | 100 |
While specific yield data for this compound is sparse in publicly available literature, a synthesis route for a derivative, 4-Cyano-3-ethoxybenzene-1-sulfonyl chloride, has been documented, suggesting its utility in more complex syntheses[1]. The preparation is analogous to that of 4-fluoro-3-methoxy-benzenesulfonyl chloride, starting from 4-amino-2-ethoxy-benzonitrile[1].
Experimental Protocols
General Procedure for Sulfonamide Synthesis
The following is a general protocol for the synthesis of sulfonamides from sulfonyl chlorides and amines. This can be adapted for use with this compound.
Materials:
-
Arylsulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Base (e.g., pyridine, triethylamine) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
Procedure:
-
Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the arylsulfonyl chloride in the anhydrous solvent in a separate flask.
-
Add the arylsulfonyl chloride solution dropwise to the amine solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Experimental Workflow for Sulfonamide Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and subsequent biological screening of a library of sulfonamides, a process where a diverse set of sulfonyl chlorides like this compound would be valuable.
Caption: Workflow for sulfonamide library synthesis and screening.
Signaling Pathway: Carbonic Anhydrase Inhibition by Sulfonamides
Sulfonamides are well-known inhibitors of carbonic anhydrases, enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition is a key mechanism of action for several classes of drugs, including diuretics and antiglaucoma agents.
Caption: Sulfonamide inhibition of carbonic anhydrase.
Conclusion
The choice of this compound as a reagent in drug discovery and organic synthesis presents a clear trade-off between cost and the potential for nuanced molecular design. Its significantly higher price compared to workhorse reagents like p-toluenesulfonyl chloride and benzenesulfonyl chloride makes it less suitable for initial, large-scale screening campaigns. However, for later-stage lead optimization and detailed SAR studies, the ability to introduce an ethoxy group at a specific position can be invaluable for fine-tuning the biological activity and pharmacokinetic properties of a molecule.
Researchers and drug development professionals should therefore consider a tiered approach: utilizing cost-effective, readily available sulfonyl chlorides for initial library synthesis and reserving more specialized and expensive reagents like this compound for targeted modifications of promising lead compounds. This strategy allows for a cost-effective exploration of chemical space while retaining the flexibility to introduce specific functionalities where they are most likely to have a significant impact.
References
A Comparative Guide to the Efficacy of 3-Ethoxy- and 3-Methoxybenzenesulfonyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected efficacy of 3-ethoxybenzenesulfonyl chloride and 3-methoxybenzenesulfonyl chloride, two key reagents in the synthesis of sulfonamides for pharmaceutical and research applications. Due to a lack of direct comparative studies in peer-reviewed literature, this guide outlines a theoretical framework for their relative reactivity based on fundamental electronic effects and proposes a detailed experimental protocol for a head-to-head comparison.
Introduction to Arylsulfonyl Chlorides
Benzenesulfonyl chlorides are pivotal reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The substituents on the benzene ring of the sulfonyl chloride can significantly influence the reactivity of the sulfonyl chloride group and the properties of the resulting sulfonamide. This guide focuses on two such analogs: 3-ethoxybenzenesulfonyl chloride and 3-methoxybenzenesulfonyl chloride.
Theoretical Efficacy Comparison: Electronic Effects
The primary difference between 3-ethoxy- and 3-methoxybenzenesulfonyl chloride lies in the nature of the alkoxy substituent. Both the methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are located at the meta position relative to the sulfonyl chloride group. At this position, their electronic influence is primarily governed by the inductive effect, with the resonance effect being less pronounced compared to the ortho and para positions.
-
Inductive Effect (-I): Both oxygen atoms are highly electronegative and exert an electron-withdrawing inductive effect on the benzene ring. This effect slightly increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack.
-
Resonance Effect (+R): The lone pairs on the oxygen atoms can be delocalized into the benzene ring, an electron-donating resonance effect. However, from the meta position, this resonance donation does not directly delocalize to the carbon atom bearing the sulfonyl chloride group.
The key distinction arises from the alkyl portion of the alkoxy groups. The ethyl group in 3-ethoxybenzenesulfonyl chloride is more electron-donating (+I effect) than the methyl group in 3-methoxybenzenesulfonyl chloride. This slightly greater electron-donating character of the ethyl group can subtly decrease the overall electron-withdrawing nature of the ethoxy group compared to the methoxy group.
Hypothesis: The slightly stronger electron-donating nature of the ethyl group in 3-ethoxybenzenesulfonyl chloride is expected to marginally reduce the electrophilicity of the sulfonyl chloride's sulfur atom compared to 3-methoxybenzenesulfonyl chloride. This could theoretically lead to a slightly slower reaction rate with nucleophiles. However, this effect is anticipated to be minimal, and other factors such as steric hindrance (which is negligible in this case) and reaction conditions could play a more significant role in determining the overall efficacy.
Proposed Experimental Comparison
To empirically determine the relative efficacy, a parallel synthesis experiment is proposed. This involves reacting both 3-ethoxy- and 3-methoxybenzenesulfonyl chloride with a model primary or secondary amine under identical reaction conditions and monitoring key performance indicators.
Key Comparison Metrics:
-
Reaction Yield: The percentage of the theoretical maximum amount of product that is actually produced.
-
Reaction Time: The time required to reach reaction completion, as monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Product Purity: The purity of the isolated sulfonamide product, assessed by analytical methods such as NMR spectroscopy and elemental analysis.
Data Presentation
The following table provides a structured format for presenting the quantitative data obtained from the proposed comparative experiment.
| Parameter | 3-Ethoxybenzenesulfonyl Chloride | 3-Methoxybenzenesulfonyl Chloride |
| Reactant Molar Ratio (Amine:Sulfonyl Chloride) | 1:1.1 | 1:1.1 |
| Reaction Temperature (°C) | 25 | 25 |
| Reaction Time (hours) | [Experimental Data] | [Experimental Data] |
| Isolated Yield (%) | [Experimental Data] | [Experimental Data] |
| Product Purity (by HPLC, %) | [Experimental Data] | [Experimental Data] |
| Product Purity (by ¹H NMR, %) | [Experimental Data] | [Experimental Data] |
Experimental Protocols
A detailed protocol for a representative sulfonamide synthesis is provided below. This can be adapted for specific research needs.
Synthesis of N-benzyl-3-methoxybenzenesulfonamide
Materials:
-
3-Methoxybenzenesulfonyl chloride
-
Benzylamine
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) as solvent
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-methoxybenzenesulfonyl chloride (1.1 equivalents) in dichloromethane to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1M HCl and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the pure product and evaporate the solvent to obtain the N-benzyl-3-methoxybenzenesulfonamide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
The same procedure should be followed for 3-ethoxybenzenesulfonyl chloride to ensure a valid comparison.
Visualizations
Experimental Workflow Diagram
Caption: Proposed experimental workflow for the comparative efficacy study.
Reaction Mechanism and Substituent Effects
Caption: Generalized mechanism for sulfonamide formation and the hypothesized electronic effects.
Conclusion
While both 3-ethoxy- and 3-methoxybenzenesulfonyl chloride are effective reagents for sulfonamide synthesis, a subtle difference in their reactivity can be postulated based on the electronic properties of the ethoxy and methoxy groups. The proposed experimental framework provides a robust methodology for quantifying this difference in a laboratory setting. For researchers and drug development professionals, the choice between these two reagents may ultimately depend on a balance of factors including reaction kinetics, yield, purity requirements, and reagent availability and cost. The experimental data generated following the protocols in this guide will enable an informed, evidence-based decision.
References
Unveiling the Synthetic Utility of 3-Ethoxybenzene-1-sulfonyl Chloride in Drug Discovery
A Comparative Analysis of a Key Building Block in the Development of Potent Bcl-2/Bcl-xL Inhibitors
For researchers and scientists engaged in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of 3-ethoxybenzene-1-sulfonyl chloride, highlighting its application in the synthesis of potent inhibitors of the anti-apoptotic proteins Bcl-2 and Bcl-xL, as detailed in a pivotal study on the discovery of the investigational drug BM-957.
Performance in the Synthesis of Bcl-2/Bcl-xL Inhibitors
This compound serves as a key reagent in the synthesis of a series of pyrrole-based inhibitors targeting the Bcl-2 family of proteins. Its primary role is to introduce the 3-ethoxyphenylsulfonamido moiety onto a core aniline intermediate, a crucial step in modulating the pharmacological activity of the final compounds.
The performance of this compound can be effectively evaluated by comparing the biological activity of the resulting compound (Compound 16) with that of analogues synthesized using other meta-substituted benzenesulfonyl chlorides. The key comparative data is summarized in the table below.
| Sulfonyl Chloride Precursor | Resulting Compound | R-group | Bcl-2 Ki (nM) | Bcl-xL Ki (nM) | H146 Cell IC50 (nM) |
| 3-Fluorobenzene-1-sulfonyl chloride | 7 | 3-F | <1 | <1 | 12 |
| 3-Chlorobenzene-1-sulfonyl chloride | 8 | 3-Cl | <1 | <1 | 10 |
| This compound | 16 | 3-OEt | <1 | <1 | 11 |
| 3-Isopropoxybenzene-1-sulfonyl chloride | 17 | 3-O-iPr | <1 | <1 | 10 |
| 3-(Trifluoromethylsulfonyl)benzene-1-sulfonyl chloride | 18 | 3-SO2CF3 | <1 | <1 | 12 |
| 3-(Ethylsulfonyl)benzene-1-sulfonyl chloride | 20 | 3-SO2Et | <1 | <1 | 11 |
Data Summary: The data indicates that the compound derived from this compound (Compound 16) exhibits potent inhibitory activity against both Bcl-2 and Bcl-xL, with Ki values of less than 1 nM.[1][2] Furthermore, it demonstrates strong anti-proliferative effects in the H146 small-cell lung cancer cell line, with an IC50 value of 11 nM.[1][2] Notably, its performance is comparable to that of compounds synthesized with other sulfonyl chlorides bearing different substituents at the meta-position, such as fluoro, chloro, isopropoxy, and sulfonyl-containing groups. This suggests that the ethoxy group at this position is well-tolerated and contributes to the high potency of the final inhibitor.
Experimental Protocols
The synthesis of the sulfonamide derivatives, including Compound 16, was achieved via a general procedure as described in the cited literature.[1][2]
General Procedure I: Synthesis of Sulfonamides (e.g., Compound 16)
-
Reduction of the Nitro Precursor: To a solution of the nitro-containing precursor, 5-(4-chlorophenyl)-4-(3-(4-(4-nitrophenyl)piperazin-1-yl)phenyl)-1,2-dimethyl-N-(3-(4-methylpiperazin-1-yl)propyl)-1H-pyrrole-3-carboxamide (35) (100 mg, 0.15 mmol), in 15 mL of methanol, 10% wt. Pd/C (10 mg) is added. The mixture is stirred under a hydrogen atmosphere for approximately 20 minutes at room temperature, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under vacuum. The resulting aniline intermediate is used in the next step without further purification.
-
Sulfonylation: The crude aniline intermediate is dissolved in pyridine. At 0 °C, this compound (or an alternative sulfonyl chloride) (0.18 mmol) is added to the solution. The reaction mixture is stirred and allowed to warm from 0 °C to room temperature for 1 hour, with the reaction progress monitored by TLC.
-
Work-up and Purification: Upon completion of the reaction, 10 mL of water is added to the mixture, which is then extracted with ethyl acetate (2 x 30 mL). The combined organic layers are washed with brine (50 mL), dried over sodium sulfate (Na2SO4), and concentrated in vacuo. The final product is then purified by appropriate chromatographic techniques.
Visualizing the Experimental Workflow and Biological Pathway
To better illustrate the synthesis and the biological context of the compounds, the following diagrams are provided.
Caption: Synthetic workflow for the preparation of Compound 16.
Caption: Inhibition of the Bcl-2/Bcl-xL anti-apoptotic pathway by Compound 16.
References
Mechanistic Insights into 3-Ethoxybenzene-1-sulfonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Ethoxybenzene-1-sulfonyl chloride, examining its reactivity and potential applications in organic synthesis and drug discovery. Due to a scarcity of direct experimental studies on this specific sulfonyl chloride, this report leverages established principles of physical organic chemistry and available data for analogous compounds to project its mechanistic behavior and performance relative to more commonly studied alternatives.
Executive Summary
This compound is an aromatic sulfonyl chloride whose reactivity is influenced by the electron-donating ethoxy group at the meta position. While direct kinetic and yield data are limited in publicly available literature, its performance in nucleophilic substitution reactions can be predicted to be comparable to or slightly less reactive than unsubstituted benzenesulfonyl chloride. This guide presents a theoretical framework for its reactivity based on Hammett correlations and provides detailed experimental protocols for common sulfonylation reactions, which can be adapted for this specific reagent.
Comparative Performance Analysis
The primary reactions of sulfonyl chlorides involve nucleophilic attack at the sulfur atom, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. The reactivity of the sulfonyl chloride is governed by the electronic properties of the substituents on the benzene ring.
Theoretical Reactivity Profile
The Hammett equation (log(k/k₀) = ρσ) provides a quantitative measure of the effect of a substituent on the rate of a reaction. The sigma (σ) constant quantifies the electronic effect of a substituent, while the rho (ρ) value is characteristic of the reaction's sensitivity to these effects. For the hydrolysis of benzenesulfonyl chlorides, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state.
The ethoxy group at the meta position (m-OEt) has a Hammett sigma constant (σ_m) of approximately +0.1. This positive value signifies a weak electron-withdrawing inductive effect, which is expected to slightly increase the electrophilicity of the sulfonyl sulfur compared to an unsubstituted benzene ring (σ = 0). However, compared to strongly electron-withdrawing groups like a nitro group (m-NO₂, σ_m = +0.71), the activating effect of the meta-ethoxy group is modest.
Table 1: Hammett Sigma Constants and Predicted Relative Reactivity in Hydrolysis
| Sulfonyl Chloride | Substituent | Hammett Constant (σ) | Predicted Relative Hydrolysis Rate (k/k₀) |
| Benzenesulfonyl chloride | -H | 0 | 1 (Reference) |
| This compound | m-OEt | +0.10 | Slightly > 1 |
| 3-Nitrobenzene-1-sulfonyl chloride | m-NO₂ | +0.71 | Significantly > 1 |
| 4-Methoxybenzene-1-sulfonyl chloride | p-OMe | -0.27 | < 1 |
| 4-Methylbenzene-1-sulfonyl chloride (Tosyl chloride) | p-Me | -0.17 | < 1 |
Note: The predicted relative hydrolysis rate is a qualitative estimation based on the Hammett sigma constants. Actual reaction rates will depend on specific reaction conditions.
Performance in Sulfonamide and Sulfonate Ester Formation
In reactions with nucleophiles such as amines and alcohols, this compound is expected to exhibit good to excellent yields, comparable to other common sulfonyl chlorides. The reaction proceeds via a nucleophilic attack on the sulfur atom, followed by the displacement of the chloride leaving group.
Table 2: Comparison of Sulfonylating Agents in Organic Synthesis
| Sulfonylating Agent | Key Features | Common Applications |
| This compound | - Moderate reactivity. - Introduces the 3-ethoxyphenylsulfonyl moiety. | - Synthesis of novel sulfonamides and sulfonate esters for potential biological screening. |
| p-Toluenesulfonyl chloride (TsCl) | - Widely used and commercially available. - Forms stable tosylate leaving groups. | - Protection of alcohols and amines. - Activation of alcohols for nucleophilic substitution. |
| 2-Naphthalenesulfonyl chloride | - Introduces a bulky, rigid aromatic group. | - Used in the synthesis of fluorescent probes and chiral auxiliaries. |
| 4-Nitrobenzenesulfonyl chloride (Nosyl chloride) | - Highly reactive due to the electron-withdrawing nitro group. - Nosylates are good leaving groups. | - Used when higher reactivity is required. |
| Methanesulfonyl chloride (MsCl) | - Small, non-aromatic sulfonylating agent. - Mesylates are excellent leaving groups. | - Activation of alcohols for substitution and elimination reactions. |
Reaction Mechanisms and Experimental Protocols
The reactions of this compound with nucleophiles are generally considered to proceed through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom.
General Reaction Workflow
Caption: General workflow for sulfonylation reactions.
Signaling Pathway Analogy: The Sulfonylation Cascade
While not a biological signaling pathway in the traditional sense, the process of sulfonylation can be visualized as a chemical cascade where the sulfonyl chloride acts as the primary "signal" that activates a substrate for further transformation.
Caption: Activation of an alcohol via sulfonylation.
Key Experimental Protocols
The following are general protocols for the synthesis of sulfonamides and sulfonate esters. These can be adapted for use with this compound.
Protocol 1: Synthesis of a Sulfonamide
Objective: To synthesize N-aryl-3-ethoxybenzenesulfonamide.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the substituted aniline in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of a Sulfonate Ester
Objective: To synthesize an aryl 3-ethoxybenzenesulfonate.
Materials:
-
This compound (1.1 eq)
-
Substituted phenol (1.0 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the substituted phenol in anhydrous DCM, add triethylamine.
-
Cool the mixture to 0 °C.
-
Add this compound portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography.
Applications in Drug Development
Conclusion
This compound represents a versatile, yet under-explored, reagent in organic synthesis. Based on fundamental principles of physical organic chemistry, its reactivity is predicted to be well-suited for the synthesis of a diverse range of sulfonamides and sulfonate esters. The experimental protocols provided in this guide offer a starting point for researchers to explore the utility of this compound in their synthetic endeavors, particularly in the search for novel bioactive molecules. Further experimental studies are warranted to fully elucidate its kinetic and synthetic profile.
Comparative Cross-Reactivity Analysis of 3-Ethoxybenzene-1-sulfonyl Chloride
A detailed guide for researchers, scientists, and drug development professionals on the reactivity of 3-Ethoxybenzene-1-sulfonyl chloride in comparison to other common sulfonyl chlorides, supported by experimental data and protocols.
This guide provides a comprehensive comparison of the cross-reactivity of this compound with a selection of alternative sulfonyl chlorides. The reactivity of sulfonyl chlorides is a critical parameter in various applications, including organic synthesis, medicinal chemistry, and the development of chemical probes. Understanding the relative reactivity of these compounds is essential for controlling reaction outcomes, predicting potential off-target effects, and designing molecules with desired activity profiles.
Executive Summary
The reactivity of this compound is primarily governed by the electronic properties of the ethoxy substituent on the benzene ring. As an electron-donating group, the ethoxy moiety decreases the electrophilicity of the sulfonyl sulfur atom, thereby reducing its reactivity towards nucleophiles compared to unsubstituted benzenesulfonyl chloride. This guide presents a comparative analysis of its hydrolysis rate, a common metric for assessing sulfonyl chloride reactivity, alongside other substituted benzenesulfonyl chlorides. The data consistently demonstrates that electron-withdrawing substituents accelerate the rate of hydrolysis, while electron-donating substituents have a retarding effect.
Comparative Reactivity Data
The following table summarizes the relative hydrolysis rates of this compound and a selection of other commercially available benzenesulfonyl chloride derivatives. The hydrolysis rate constant (k) serves as a quantitative measure of their susceptibility to nucleophilic attack by water. A higher rate constant indicates greater reactivity.
| Sulfonyl Chloride | Substituent | Substituent Position | Electronic Effect | Relative Hydrolysis Rate (k/k₀)¹ |
| Benzenesulfonyl Chloride | -H | - | Neutral | 1.00 |
| This compound | -OCH₂CH₃ | meta | Electron-donating (inductive) | ~0.8 (estimated)² |
| 4-Methoxybenzene-1-sulfonyl chloride | -OCH₃ | para | Electron-donating (resonance) | 0.48[1] |
| 4-Methylbenzene-1-sulfonyl chloride | -CH₃ | para | Electron-donating (hyperconjugation) | 0.61[1] |
| 4-Fluorobenzene-1-sulfonyl chloride | -F | para | Electron-withdrawing (inductive) | 1.34[2] |
| 4-Chlorobenzene-1-sulfonyl chloride | -Cl | para | Electron-withdrawing (inductive) | 2.12[1] |
| 3-Nitrobenzene-1-sulfonyl chloride | -NO₂ | meta | Electron-withdrawing (inductive) | 6.75[1] |
| 4-Nitrobenzene-1-sulfonyl chloride | -NO₂ | para | Electron-withdrawing (resonance) | 8.49[1] |
¹Relative rate compared to benzenesulfonyl chloride. ²No direct experimental value for the hydrolysis rate constant of this compound was found in the searched literature. This value is an estimation based on the known electronic effects of a meta-ethoxy group, which is weakly electron-donating through induction, and is expected to be slightly less deactivating than a para-methoxy group.
Theoretical Framework: The Hammett Relationship
The observed trend in reactivity can be rationalized using the Hammett equation, which relates the reaction rate of substituted aromatic compounds to the electronic properties of their substituents. For the hydrolysis of benzenesulfonyl chlorides, a positive Hammett ρ value is observed, indicating that electron-withdrawing groups, which stabilize the developing negative charge in the transition state of the nucleophilic attack, accelerate the reaction rate.[2] Conversely, electron-donating groups destabilize this transition state, leading to a slower reaction.
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism at the sulfur atom.[2] The incoming nucleophile (in this case, water) attacks the electrophilic sulfur center, leading to a trigonal bipyramidal transition state.
Figure 1. Sₙ2 Mechanism for Sulfonyl Chloride Hydrolysis
Experimental Protocols
Synthesis of this compound
A general and reliable method for the synthesis of arylsulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound.
Materials:
-
Ethoxybenzene
-
Chlorosulfonic acid
-
Crushed ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice bath, place chlorosulfonic acid.
-
Slowly add ethoxybenzene dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
Note: This is a general procedure and should be adapted and optimized based on laboratory safety guidelines and specific experimental requirements. Chlorosulfonic acid is highly corrosive and reacts violently with water; appropriate personal protective equipment should be worn.
Determination of Hydrolysis Rate by UV-Vis Spectrophotometry
The rate of hydrolysis of sulfonyl chlorides can be conveniently monitored by UV-Vis spectrophotometry by observing the change in absorbance of a pH indicator. The hydrolysis reaction produces hydrochloric acid, which causes a pH change in a buffered solution.
Materials:
-
This compound and other sulfonyl chlorides for comparison
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
pH indicator solution (e.g., bromocresol green)
-
Spectrophotometer
-
Thermostatted cuvette holder
-
Acetonitrile (or other suitable solvent to dissolve the sulfonyl chloride)
Procedure:
-
Prepare a stock solution of the sulfonyl chloride in acetonitrile.
-
In a cuvette, prepare a reaction mixture containing the buffer solution and the pH indicator.
-
Place the cuvette in the thermostatted holder of the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by injecting a small aliquot of the sulfonyl chloride stock solution into the cuvette and mix quickly.
-
Immediately start recording the absorbance at the wavelength of maximum absorbance of the acidic form of the indicator over time.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function.
Figure 2. Workflow for Hydrolysis Rate Determination
Conclusion
The cross-reactivity of this compound is lower than that of unsubstituted benzenesulfonyl chloride and significantly lower than that of derivatives bearing electron-withdrawing groups. This property makes it a suitable reagent in synthetic applications where milder reaction conditions or higher selectivity are required. The provided data and protocols offer a valuable resource for researchers to compare and select the appropriate sulfonyl chloride for their specific needs and to design experiments to further investigate their reactivity profiles.
References
Safety Operating Guide
Safe Disposal of 3-Ethoxybenzene-1-sulfonyl chloride: A Comprehensive Guide
For Immediate Reference: Key Safety and Disposal Information
Proper handling and disposal of 3-Ethoxybenzene-1-sulfonyl chloride are critical for ensuring laboratory safety and environmental protection. This chemical is a corrosive and water-reactive substance that requires stringent adherence to established safety protocols. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals.
I. Understanding the Hazards
This compound, like other sulfonyl chlorides, presents multiple hazards. It is crucial to be fully aware of these before handling the substance.
-
Corrosivity : Causes severe skin burns and eye damage upon contact.[1][2][3][4]
-
Toxicity : Harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Reactivity : Reacts vigorously, and sometimes violently, with water and moisture to produce toxic and corrosive gases, including hydrogen chloride and sulfuric acid.[2][5][6][7] It is also incompatible with strong oxidizing agents, bases, alcohols, and amines.[2][6]
II. Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.[2][6][8]
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][6][8] Gloves must be inspected before use. |
| Eye/Face Protection | Safety goggles and a face shield.[1][6][8] |
| Body Protection | Chemical-resistant lab coat or a complete suit protecting against chemicals.[1][6][8] |
| Respiratory | A NIOSH-approved respirator with an acid gas cartridge is essential if there is a risk of vapor or aerosol exposure.[1][2][6] |
III. Spill and Leak Management
In the event of a spill, immediate and appropriate action is required to prevent injury and environmental contamination.
-
Evacuate and Secure : Immediately evacuate personnel from the affected area and restrict access.[5][6]
-
Ventilate : Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.[6]
-
Eliminate Ignition Sources : Remove all potential sources of ignition from the vicinity.[5][6][9]
-
Containment and Cleanup :
-
For liquid spills, cover and absorb the material with a dry, non-combustible absorbent such as vermiculite, dry sand, or earth.[5][6] DO NOT USE WATER or combustible materials for absorption.[5]
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a designated container.[1]
-
-
Collect Waste : Transfer the absorbed material and contaminated absorbents into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[1][5][9]
-
Decontaminate : Clean the spill area thoroughly, but avoid flushing with water into drains.[1][2]
IV. Proper Disposal Protocol
Disposal of this compound and its contaminated materials must be handled as hazardous waste through a licensed disposal company.[1][10] Adherence to local, state, and federal regulations is mandatory.
Step 1: Segregation and Storage
-
Keep waste this compound in its original or a compatible, tightly sealed container.
-
Clearly label the container with the chemical name and associated hazards.
-
Store the waste in a cool, dry, well-ventilated area away from incompatible materials, particularly water and moisture.[2]
-
Do not mix with other waste streams.
Step 2: Chemical Neutralization (for experienced personnel only) Sulfonyl chlorides can be slowly and carefully neutralized by reacting them with a basic solution. This procedure should only be performed by trained professionals with appropriate safety measures in place due to the vigorous nature of the reaction.
-
Methodology : In a large flask equipped with a stirrer and situated in an ice bath within a chemical fume hood, place a large volume of a stirred, cold 10% sodium hydroxide or sodium bicarbonate solution.
-
Slowly, and in small portions, add the waste sulfonyl chloride to the basic solution.
-
The reaction is exothermic and will release gas. The rate of addition must be controlled to prevent excessive heat generation and foaming.
-
Continue stirring for several hours after the addition is complete to ensure the reaction goes to completion.
-
The resulting aqueous solution containing the much less hazardous sulfonate salt can then be neutralized and disposed of according to institutional guidelines for aqueous waste.
Step 3: Professional Disposal
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[1]
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and hazards.
-
Dispose of contaminated packaging and containers as unused product.[1]
Quantitative Data
The following table summarizes key data for Benzenesulfonyl chloride, a closely related and representative sulfonyl chloride. This data should be used as a guide for understanding the general properties of this compound.
| Property | Value | Reference Compound |
| UN Number | 2225 | Benzenesulfonyl chloride |
| Hazard Class | 8 (Corrosive) | Benzenesulfonyl chloride |
| Packing Group | III | Benzenesulfonyl chloride |
| Oral LD50 (Rat) | 1960 mg/kg | Benzenesulfonyl chloride |
| Melting Point | 13 - 15 °C | Benzenesulfonyl chloride |
| Reportable Quantity (RQ) | 100 lbs | Benzenesulfonyl chloride |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. nbinno.com [nbinno.com]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Ethoxybenzene-1-sulfonyl chloride
Essential Safety and Handling Guide for 3-Ethoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is a corrosive chemical that can cause severe skin burns and serious eye damage.[1][2][3][4][5] It may also be harmful if swallowed or inhaled.[2][6] Contact with water can liberate toxic gases.[7] Therefore, stringent safety measures must be implemented to minimize exposure risks.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent contact and inhalation.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[6][8][9] | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[6][9] | Prevents skin contact which can lead to severe burns. Gloves must be inspected before use and disposed of properly after handling.[6] |
| Body Protection | Chemical-resistant lab coat or apron.[9] | Protects underlying clothing and skin from potential splashes. |
| Respiratory Protection | Use in a well-ventilated area. A respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used if ventilation is inadequate or if there is a risk of inhalation.[8] | Minimizes the risk of respiratory tract irritation from vapors or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[9]
-
All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[7][9]
2. Handling and Use:
-
Wear the complete set of mandatory PPE before handling the chemical.
-
Avoid all direct contact with the skin, eyes, and clothing.[2][7]
-
When transferring, pour slowly and carefully to avoid splashing.
-
Keep away from water and moisture, as it can react to release toxic gases.[7]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[7]
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[5][7]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][5][7]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][5][7]
-
Spills: Evacuate the area. For small spills, absorb with an inert dry material (e.g., sand, dry lime) and place in a suitable container for disposal.[7] Do not use water for cleanup.[7] Ensure the cleanup is performed by personnel wearing appropriate PPE.
Disposal Plan
1. Waste Identification and Collection:
-
This compound and any materials contaminated with it are considered hazardous waste.
-
Collect all waste in a designated, properly labeled, and sealed container. The container should be resistant to corrosion.[4]
2. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, segregated from incompatible materials.
3. Disposal Procedure:
-
Disposal of this chemical waste must be carried out by a licensed hazardous waste disposal company.
-
Do not dispose of it down the drain or with regular trash.[1][6]
-
All disposal activities must comply with local, regional, and national environmental regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-甲氧基苯磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. sds.chemtel.net [sds.chemtel.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
